DFHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9F2N3O3 |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3 |
InChI Key |
GXOMNFVJDRZPKL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DFHO for RNA Imaging in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a fluorogenic molecule that has emerged as a powerful tool for imaging RNA in living cells.[1][2] Structurally analogous to the chromophore found in red fluorescent proteins (RFP), this compound itself is cell-permeable and exhibits negligible fluorescence in solution or within cells, minimizing background signal and cytotoxicity.[1][3][4] Its utility lies in its ability to become highly fluorescent upon binding to specific, genetically encodable RNA aptamers, most notably the "Corn" and "Squash" aptamers. This system allows for the precise visualization of RNA expression, localization, and dynamics in real-time. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and the underlying molecular interactions.
Mechanism of Fluorescence Activation
The fluorescence of this compound is activated through a sophisticated mechanism involving a 2:1 binding stoichiometry with the Corn RNA aptamer.[5][6] Two molecules of the Corn aptamer form a quasisymmetric homodimer that encapsulates a single this compound molecule at the interface between the two protomers.[5][7] This encapsulation is mediated by a G-quadruplex from each aptamer protomer, which sandwiches the this compound molecule.[5][8] This induced-fit binding constrains the conformation of this compound, leading to a significant enhancement of its fluorescence. This unique homodimer interface, which surprisingly lacks any intermolecular base pairs, is crucial for the fluorescence activation and contributes to the remarkable photostability of the complex.[5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its complex with the Corn and Squash aptamers.
| Property | Value | Reference(s) |
| Full Chemical Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime | [9] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [9] |
| Molecular Weight | 281.22 g/mol | |
| CAS Number | 1420815-34-4 | [1] |
| Aptamer | Binding Affinity (Kd) | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Reference(s) |
| Corn | 70 nM | 505 nm | 545 nm | 29000 M⁻¹cm⁻¹ | |
| Squash | 54 nM | 505 nm | 545 nm | 29000 M⁻¹cm⁻¹ |
Signaling Pathways and Experimental Workflows
While this compound activation is a direct binding event rather than a complex signaling cascade, we can visualize the experimental workflow for RNA imaging using this system.
Experimental Workflow for this compound-based RNA Imaging
Caption: A generalized workflow for imaging a target RNA using the this compound-Corn aptamer system.
Mechanism of this compound Fluorescence Activation
Caption: The binding of this compound by a homodimer of the Corn aptamer induces fluorescence.
Experimental Protocols
The following provides a generalized, detailed methodology for the utilization of this compound in live-cell RNA imaging.
Vector Construction for Corn Aptamer Expression
-
Objective: To genetically fuse the Corn aptamer sequence to the RNA of interest.
-
Procedure:
-
Synthesize the DNA sequence encoding the 28-nucleotide Corn aptamer.
-
Using standard molecular cloning techniques, insert the Corn aptamer sequence into a suitable expression vector. The aptamer can be appended to the 5' or 3' end of the coding sequence for the target RNA.
-
To ensure proper folding and stability of the aptamer, it is often beneficial to flank the Corn sequence with a stable RNA scaffold, such as a tRNA sequence.
-
Place the entire construct (target RNA + Corn aptamer) under the control of a suitable promoter for expression in the desired cell type (e.g., a U6 promoter for RNA polymerase III transcription).
-
Verify the sequence of the final construct by Sanger sequencing.
-
Cell Culture and Transfection
-
Objective: To introduce the Corn aptamer-tagged RNA construct into mammalian cells.
-
Procedure:
-
Culture the chosen mammalian cell line (e.g., HEK293T) in appropriate media and conditions until they reach 70-90% confluency.
-
Transfect the cells with the expression vector using a standard transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Allow the cells to express the RNA construct for 24-48 hours post-transfection.
-
Live-Cell Imaging
-
Objective: To visualize the fluorescently tagged RNA in living cells.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in the cell culture medium to a final working concentration, typically between 10 µM and 20 µM.[10][11][12]
-
Replace the existing media of the transfected cells with the this compound-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C to allow for this compound uptake and binding to the Corn aptamer.[10][11]
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess, unbound this compound.
-
Image the cells using a confocal microscope equipped with appropriate filter sets for yellow fluorescence (excitation ~505 nm, emission ~545 nm).
-
Conclusion
This compound, in conjunction with its cognate RNA aptamers like Corn, represents a significant advancement in the field of RNA biology. Its high photostability, low background fluorescence, and the ability to be genetically encoded make it an invaluable tool for the quantitative analysis of RNA dynamics in living systems.[1][4][13] This technical guide provides the foundational knowledge and protocols necessary for the successful implementation of this compound-based RNA imaging in a research setting. The continued development of such fluorogenic aptamer systems promises to further illuminate the complex roles of RNA in cellular function and disease.
References
- 1. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corn aptamer [aptamer.ribocentre.org]
- 9. lucernatechnologies.com [lucernatechnologies.com]
- 10. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to DFHO: A Fluorogenic Ligand for RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO, chemically identified as 3,5-Difluoro-4-hydroxybenzylidene imidazolinone-2-oxime, is a synthetic fluorophore that has emerged as a critical tool in molecular biology and cell imaging. Structurally analogous to the chromophore found in red fluorescent protein (RFP), this compound is intrinsically non-fluorescent.[1][2] Its utility lies in its ability to become highly fluorescent upon binding to specific, genetically encoded RNA aptamers, most notably the Corn™ aptamer.[1][3] This "light-up" property allows for the real-time visualization of RNA transcription and localization within living cells.[1][3]
This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its application in research, with a focus on RNA imaging.
Chemical Structure and Physicochemical Properties
This compound's structure is based on a benzylidene imidazolinone core, modified with fluorine atoms that contribute to its spectral properties. Its ability to permeate cell membranes and its low intrinsic fluorescence make it an ideal probe for cellular imaging applications.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5-Difluoro-4-hydroxybenzylidene imidazolinone-2-oxime | [4] |
| Synonym | 5-(2,4-dihydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | N/A |
| CAS Number | 1420815-34-4 | [3] |
| Molecular Formula | C₁₁H₇N₃O₄S (for thioxodihydropyrimidine derivative) | [5] |
| Molecular Weight | 281.22 g/mol | |
| Purity | >95% by HPLC | [2] |
| Appearance | Lyophilized solid | [1] |
| Solubility | Soluble in DMSO (recommended at 10 mM), Water [pH > 7.4] (at 100 µM) | [1] |
Mechanism of Action: Fluorogenic Activation by RNA Aptamers
This compound's fluorescence is contingent upon its interaction with a specific RNA aptamer partner. The primary and most well-characterized partner is the Corn aptamer, an RNA sequence that folds into a unique three-dimensional structure.
The activation mechanism involves the formation of a homodimer by two Corn aptamer monomers. This dimer creates a specific binding pocket at its interface that accommodates the this compound molecule.[4] Upon binding, the aptamer structure constrains this compound, restricting its rotational freedom and protecting it from solvent quenching. This induced rigidity leads to a significant increase in its quantum yield, causing it to fluoresce brightly in the yellow spectrum.[4] this compound exhibits low background fluorescence and cytotoxicity, making it highly suitable for imaging experiments in living cells.[3]
Caption: Logical flow of this compound activation by the Corn RNA aptamer.
Spectral Properties and Performance Data
The Corn-DFHO complex is notable for its exceptional photostability, surpassing that of other common RNA-fluorophore pairs like those using DFHBI and even some fluorescent proteins like mVenus.[1] This property is crucial for long-term time-lapse imaging and quantitative measurements.
Table 2: Performance and Spectral Data of the Corn-DFHO Complex
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 70 nM (with Corn aptamer) | [3] |
| Binding Affinity (Kd) | 54 nM (with Squash aptamer) | |
| Excitation Maximum (λex) | 505 nm | |
| Emission Maximum (λem) | 545 nm | [1] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | |
| Key Feature | High photostability | [1] |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Proper preparation of the this compound stock solution is critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[1] It is recommended to first resuspend it in high-quality, anhydrous DMSO to a stock concentration of 10 mM.[1]
-
Aqueous Dilution (Alternative): For experiments sensitive to DMSO, this compound can be resuspended in an aqueous buffer (e.g., water or PBS) at a pH > 7.4 to a concentration of 100 µM.[1] Once fully dissolved, the solution should be titrated back to a neutral pH to ensure stability.[1]
-
Storage: The stock solution should be stored protected from light at -20°C. It is stable for up to 2 years under these conditions.[1]
Live-Cell RNA Imaging Protocol
This protocol outlines the general steps for imaging cells genetically engineered to express an RNA of interest tagged with the Corn aptamer.
-
Cell Culture: Plate HEK293T cells (or other suitable cell lines) engineered to express the Corn-tagged RNA construct (e.g., U6-Corn™). Culture cells to the desired confluency in appropriate media.
-
This compound Loading:
-
Incubation: Incubate the cells at 37°C for a minimum of 30-60 minutes to allow for cell permeation and binding to the aptamer.
-
Microscopy and Imaging:
-
Image the cells directly without a wash step, as this compound has low background fluorescence.
-
Use a fluorescence microscope equipped with a suitable filter set, such as a standard YFP or FITC filter cube (e.g., Excitation: 500 ± 12 nm, Emission: 542 ± 13.5 nm).[6]
-
If desired, co-stain with a nuclear stain like Hoechst for cellular localization.[1]
-
Acquire images. The Corn-DFHO complex will produce a robust yellow fluorescence signal.[3]
-
Caption: Standard experimental workflow for live-cell RNA imaging using this compound.
Applications and Significance
The Corn-DFHO system provides a powerful platform for various research applications:
-
Imaging RNA Polymerase III Transcription: By tagging small non-coding RNAs transcribed by Pol III (like U6 snRNA) with the Corn aptamer, researchers can visualize and quantify the activity of this essential polymerase in real-time within single cells.[3]
-
Metabolite Biosensors: The system has been adapted to create RNA-based sensors. By engineering the Corn aptamer into a riboswitch that dimerizes only in the presence of a specific metabolite (like S-adenosyl methionine, SAM), this compound fluorescence becomes a direct readout of intracellular metabolite concentrations.[4]
-
RNA Localization Studies: It allows for the tracking of RNA molecules as they move between cellular compartments, such as the nucleus and cytoplasm.[3]
Conclusion
This compound is a highly effective and photostable fluorogenic dye that, when paired with the Corn RNA aptamer, enables robust and quantitative imaging of RNA in living cells. Its ease of use, low toxicity, and bright signal make it a superior alternative to other RNA imaging systems. The methodologies and data presented in this guide offer a solid foundation for researchers looking to leverage this technology to investigate RNA biology and develop novel cellular sensors.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
The DFHO-RNA Aptamer System: A Technical Guide to a Bright and Photostable RNA Imaging Tool
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize RNA in living cells with high specificity and temporal resolution is crucial for understanding its diverse roles in cellular function and disease. The development of fluorogenic RNA aptamers, which bind to and activate the fluorescence of otherwise dark small molecules, has provided a powerful toolkit for RNA imaging. Among these, the 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) dye in complex with its cognate RNA aptamers, most notably the 'Corn' aptamer, has emerged as a particularly robust and photostable system for live-cell RNA imaging.[1] This technical guide provides an in-depth exploration of the this compound mechanism of fluorescence with RNA aptamers, offering detailed experimental protocols and quantitative data to facilitate its application in research and drug development.
Core Mechanism: Light-Up Fluorescence through Aptamer Binding
This compound is a synthetic fluorophore designed as a mimic of the chromophore found in red fluorescent proteins (RFPs).[2] In its free state in solution, this compound is essentially non-fluorescent.[1][3] Its fluorescence is activated upon binding to a specific RNA aptamer, which restricts the fluorophore's conformational flexibility and creates a microenvironment that enhances its quantum yield.[4] This "light-up" mechanism provides a high signal-to-background ratio, as fluorescence is only observed from the RNA-fluorophore complex.[1]
The most well-characterized RNA aptamer for this compound is the Corn aptamer, a 36-nucleotide sequence identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[4][5] Structural studies have revealed that the Corn aptamer forms a homodimer that binds a single molecule of this compound at the dimer interface.[4][6] This 2:1 RNA:this compound stoichiometry is a key feature of the complex.[4] The binding pocket created by the RNA homodimer forces this compound into a planar conformation, which is critical for its fluorescence activation.[4]
Quantitative Data Summary
The photophysical and binding properties of the this compound-aptamer systems have been quantitatively characterized, providing a basis for experimental design and data interpretation.
| Parameter | Value | Aptamer | Reference |
| Dissociation Constant (Kd) | 70 nM | Corn | [7] |
| 54 nM | Squash | [8] | |
| Excitation Maximum (λex) | 505 nm | Corn | [8] |
| Emission Maximum (λem) | 545 nm | Corn | [8] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Corn | [8] |
| Molecular Weight (MW) | 281.22 g/mol | N/A | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of this compound fluorescence activation and a typical experimental workflow for live-cell imaging.
Caption: this compound fluorescence activation pathway.
Caption: Live-cell imaging workflow with this compound.
Detailed Experimental Protocols
In Vitro Fluorescence Measurement
This protocol is adapted from procedures used to characterize the fluorescence spectra of this compound-aptamer complexes.[9]
Materials:
-
Purified RNA aptamer (e.g., Corn)
-
This compound stock solution (e.g., 10 mM in DMSO)[3]
-
Fluorescence measurement buffer (40 mM Tris, 5 mM MgCl₂, 100 mM KCl, pH 7.6)[9]
-
Fluorimeter
Procedure:
-
Prepare a working solution of the RNA aptamer in the fluorescence measurement buffer. A typical concentration is 1-5 µM.[10]
-
Prepare a working solution of this compound in the same buffer. A typical concentration is 0.5-20 µM.[10]
-
In a cuvette, mix the RNA aptamer and this compound solutions to their final desired concentrations. For spectral measurements of the Corn-DFHO complex, 20 µM RNA and 2 µM this compound have been used.[5][11]
-
Incubate the mixture at room temperature for a short period to allow for binding.
-
Measure the fluorescence emission spectrum by exciting at 505 nm and scanning the emission wavelengths.[9]
-
To measure the excitation spectrum, set the emission wavelength to 545 nm and scan the excitation wavelengths.[5]
Live-Cell Imaging in Mammalian Cells
This protocol provides a general guideline for imaging RNA tagged with the Corn aptamer in mammalian cells.[9][12]
Materials:
-
Mammalian cells cultured on a suitable imaging dish or slide.
-
Plasmid encoding the RNA of interest tagged with the Corn aptamer.
-
Transfection reagent.
-
This compound stock solution (e.g., 10 mM in DMSO).[3]
-
Cell culture medium.
-
Phosphate-buffered saline (DPBS).[13]
-
Fluorescence microscope with appropriate filter sets (e.g., for YFP or GFP).
Procedure:
-
Transfect the mammalian cells with the plasmid encoding the Corn-tagged RNA and culture for 24-48 hours to allow for expression.
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 10 µM is commonly used.[12][13]
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
(Optional but recommended for reducing background) Wash the cells to remove unbound this compound. This can be done by replacing the this compound-containing medium with fresh medium or by washing with DPBS. For this compound, one to three washes of 1-minute each with DPBS have been shown to be effective.[10][13]
-
Image the cells using a fluorescence microscope. For the Corn-DFHO complex, excitation with a 488 nm laser and collection of emission between 500-550 nm is appropriate.[9]
Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
The Corn aptamer was identified through an in vitro selection process called SELEX.[5] The following provides a conceptual overview of the workflow.
Caption: SELEX workflow for this compound-binding aptamers.
Advantages and Applications
The this compound-Corn system offers several advantages for RNA imaging:
-
High Photostability: The Corn-DFHO complex exhibits significantly greater photostability compared to other RNA-fluorophore complexes like those involving DFHBI.[1][3]
-
High Signal-to-Background: The "light-up" nature of this compound upon binding to its aptamer minimizes background fluorescence from unbound dye.[1]
-
Genetic Encodability: The RNA aptamer can be genetically fused to any RNA of interest, allowing for specific labeling and tracking.[3]
-
Cell Permeability and Low Toxicity: this compound is cell-permeable and shows negligible toxicity in living cells, making it suitable for live-cell imaging.[1][3]
These features have enabled a range of applications, including:
-
Imaging the transcription of RNA polymerase III in living cells.[3]
-
Monitoring the localization and transport of specific RNAs.[4]
-
Development of RNA-based biosensors.[14]
-
Multiplexed imaging of different RNAs in the same cell using orthogonal aptamer-dye pairs.[13]
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for activation of fluorogenic dyes by an RNA aptamer lacking a G-quadruplex motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 13. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Small Molecules and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Light-Up Aptamers and DFHO
An in-depth technical guide on the core principle of light-up aptamers with DFHO for researchers, scientists, and drug development professionals.
Fluorescent light-up aptamers (FLAPs) are synthetic single-stranded RNA or DNA sequences engineered to bind specifically to a cognate small-molecule fluorogen.[1] This binding event dramatically increases the fluorogen's quantum yield, resulting in a significant fluorescence enhancement.[2] These RNA-fluorogen complexes serve as powerful tools for visualizing nucleic acids in living cells, offering a genetically encodable and minimally invasive alternative to fluorescent proteins and other labeling techniques.[3][4]
One such fluorogen is 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound), a synthetic analogue of the red fluorescent protein (RFP) chromophore.[1][3] In its unbound state, this compound is largely non-fluorescent and cell-permeable.[5] Upon binding to a specific RNA aptamer, such as the well-characterized 'Corn' aptamer, its fluorescence is activated, enabling the imaging of RNA in living cells in the orange-red spectrum.[3]
Core Principle: Mechanism of Fluorescence Activation
The fundamental principle behind this compound-based light-up aptamers lies in conditional fluorescence, where the fluorogen's emission is controlled by its interaction with the aptamer. The mechanism involves several key steps:
-
Binding and Conformational Restriction : In solution, free this compound dissipates absorbed energy through non-radiative pathways, primarily via molecular rotations and vibrations within its chemical structure.[6] When the RNA aptamer is transcribed and folds into its specific three-dimensional conformation, it creates a precise binding pocket for this compound.[3] This binding event rigidly constrains the this compound molecule.[7]
-
Suppression of Non-Radiative Decay : The rigid aptamer structure physically restricts the torsional motion of the fluorogen. This confinement minimizes the energy loss through non-radiative decay channels.[6]
-
Fluorescence Enhancement : With non-radiative pathways suppressed, the excited-state energy of this compound is instead predominantly released as fluorescence, leading to a substantial increase in brightness.[1] The aptamer essentially "lights up" the this compound molecule. The Corn aptamer, for instance, achieves this through a unique homodimer interface that incorporates a G-quadruplex structure to bind this compound.[1][8]
Quantitative Data
The performance of a light-up aptamer system is defined by its photophysical and binding characteristics. The table below summarizes key quantitative parameters for this compound in complex with various aptamers.
| Parameter | Corn-DFHO | Squash-DFHO | Red-Broccoli-DFHO |
| Dissociation Constant (Kd) | 70 nM[5][6] | 54 nM | 206 nM[6] |
| Excitation Maximum (λex) | 505 nm[9] | N/A | 518 nm[6] |
| Emission Maximum (λem) | 545 nm[9] | N/A | 582 nm[6] |
| Extinction Coefficient (ε) | 29,000 M-1cm-1[6] | N/A | 35,000 M-1cm-1[6] |
| Quantum Yield (Φ) | 0.27[6] | N/A | 0.34[6] |
| Brightness | 7.25[6] | N/A | 11.90[6] |
| Brightness (relative to eGFP) | 22%[1] | N/A | N/A |
Experimental Protocols
Aptamer Selection via SELEX
The identification of RNA aptamers that bind to this compound is achieved through an in vitro selection process called Systematic Evolution of Ligands by EXponential enrichment (SELEX).[1][10]
Methodology:
-
Library Preparation : A large, random library of single-stranded nucleic acid sequences (typically RNA, containing 1015 different molecules) is synthesized.[10]
-
Binding/Partitioning : The RNA library is incubated with this compound that has been immobilized on a solid support, such as agarose (B213101) beads.[9] RNA sequences that bind to this compound are retained on the support, while non-binding sequences are washed away.
-
Elution & Amplification : The bound RNA sequences are eluted from the support. These selected sequences are then reverse transcribed into cDNA and amplified via PCR. For RNA libraries, an in vitro transcription step is used to generate an enriched RNA pool for the next round.[11]
-
Iterative Enrichment : Steps 2 and 3 are repeated for multiple rounds (typically 8-15), with increasing selection stringency in each round to isolate the highest-affinity binders.[9][11]
-
Sequencing and Characterization : After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding affinity and fluorescence enhancement properties.[11]
In Vitro Characterization of Aptamer-DFHO Complex
Methodology for Determining Kd and Fluorescence Enhancement:
-
Aptamer Preparation : The identified RNA aptamer is synthesized, typically via in vitro transcription, and purified. The RNA is folded into its active conformation by heating to ~90°C and snap-cooling on ice in an appropriate buffer (e.g., PBS), which may be supplemented with MgCl2.
-
Fluorogen Preparation : A stock solution of this compound is prepared in DMSO (e.g., 100 mM) and stored protected from light.[5]
-
Titration Experiment : A constant concentration of the folded RNA aptamer is prepared in reaction buffer. Aliquots of this compound are titrated into the aptamer solution.
-
Fluorescence Measurement : After each addition of this compound and a brief incubation period, the fluorescence intensity is measured using a fluorometer. The excitation and emission wavelengths are set to the maxima for the complex (e.g., ~505 nm excitation and ~545 nm emission for Corn-DFHO).
-
Data Analysis : The fluorescence intensity is plotted against the concentration of this compound. The data is then fitted to a binding equation (e.g., one-site specific binding) to calculate the dissociation constant (Kd). Fluorescence enhancement is calculated by dividing the maximum fluorescence of the complex by the fluorescence of this compound alone at the same concentration.
Live-Cell RNA Imaging
Methodology for Imaging Aptamer-Tagged RNA in Mammalian Cells:
-
Plasmid Construction : The DNA sequence of the aptamer (e.g., Corn) is cloned into a mammalian expression vector. The aptamer can be fused to a target RNA of interest or expressed under a specific promoter, such as the U6 promoter for high expression levels.[5]
-
Cell Transfection : The plasmid construct is transfected into mammalian cells (e.g., HEK293T) using a standard transfection reagent. Cells are allowed to express the aptamer-tagged RNA for 24-48 hours.
-
Fluorogen Incubation : The cell culture medium is replaced with fresh medium containing this compound at a working concentration (e.g., 10-40 µM). The cells are incubated for approximately 30 minutes to allow for this compound uptake and binding to the aptamer.[12][13]
-
Fluorescence Microscopy : The cells are imaged using a confocal or widefield fluorescence microscope. For the Corn-DFHO complex, imaging is typically performed using a 488 nm laser for excitation and an emission filter in the 500–550 nm range.[12][13]
-
Image Analysis : The resulting images are analyzed to determine the localization and intensity of the fluorescently tagged RNA within the cells. Control cells (untransfected or expressing an empty vector) are imaged under the same conditions to assess background fluorescence.[5][12]
References
- 1. RNA Structure and Cellular Applications of Fluorescent Light‐Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 3. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescences and Light-up RNA aptamers [aptamer.ribocentre.org]
- 8. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aptamer SELEX - Novaptech [novaptech.com]
- 11. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
A Technical Guide to DFHO for Live-Cell RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic dye DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime), a powerful tool for real-time visualization of RNA in living cells. This document details the dye's mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its successful application in research and drug development.
Introduction to this compound
This compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, most notably the Corn aptamer.[1][2] This "light-up" property makes it an excellent tool for imaging genetically encoded RNA tags within living cells, offering low background fluorescence and high photostability.[1][2] Structurally similar to the chromophore found in red fluorescent protein (RFP), this compound provides a robust method for studying RNA localization, trafficking, and dynamics.[2][3][4][5]
Mechanism of Action
The fluorescence of this compound is activated through a specific binding interaction with an RNA aptamer. The process can be summarized as follows:
-
Genetic Encoding: An RNA of interest is genetically tagged with an aptamer sequence, such as Corn or Squash.[3][6][7]
-
Cellular Permeation: this compound, being cell-permeable, is introduced to the cellular environment and passively diffuses across the cell membrane.[1][2]
-
Aptamer Binding and Fluorescence Activation: Inside the cell, this compound binds to the folded RNA aptamer. This binding event constrains the dye's structure, leading to a significant increase in its fluorescence quantum yield and a shift in its spectral properties, resulting in a bright, detectable signal.[1][2][8]
Quantitative Data
The photophysical and binding properties of this compound are summarized in the table below. These characteristics highlight its suitability for live-cell imaging applications.
| Property | Value | Aptamer | Reference |
| Excitation Maximum (λex) | 505 nm | Corn | [2] |
| Emission Maximum (λem) | 545 nm | Corn | [2] |
| Quantum Yield | 0.25 | Corn | [2] |
| Extinction Coefficient | 19,800 M⁻¹cm⁻¹ | Corn | [2] |
| 29,000 M⁻¹cm⁻¹ | Corn | [3][6][7] | |
| Dissociation Constant (Kd) | 70 nM | Corn | [3][6][7][8] |
| 54 nM | Squash | [3][6][7] | |
| Molecular Weight | 281.22 g/mol | N/A | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its application in live-cell RNA imaging.
Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water (optional, for aqueous stocks)
-
Microcentrifuge tubes
Protocol:
-
Resuspension in DMSO (Recommended):
-
Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.
-
Resuspend the this compound in anhydrous DMSO to a final concentration of 10 mM.[2] Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock is stable for up to 2 years under these conditions.[2]
-
-
Resuspension in Water (Alternative):
Live-Cell Imaging of RNA in Mammalian Cells
This protocol is a general guideline for imaging RNA tagged with the Corn aptamer in mammalian cells, such as HEK293T. Optimization may be required for different cell types and experimental setups.
Materials:
-
Mammalian cells expressing the RNA of interest tagged with the Corn aptamer
-
Appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Hoechst stain for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and YFP)
Protocol:
-
Cell Seeding: Seed the mammalian cells expressing the Corn-tagged RNA onto a suitable imaging dish or plate. Allow the cells to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is a good starting point.[2][4][9]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the aptamer.[10]
-
-
Nuclear Staining (Optional): If nuclear counterstaining is desired, add Hoechst stain to the medium according to the manufacturer's instructions during the last 10-15 minutes of the this compound incubation.
-
Imaging:
-
Mount the imaging dish on the fluorescence microscope.
-
Acquire images using appropriate filter sets. For the this compound-Corn complex, a YFP filter set is suitable.[2][4][9] For Hoechst-stained nuclei, a DAPI filter set can be used.[2][4][9]
-
This compound is highly photostable, allowing for extended time-lapse imaging.[1][2]
-
Applications in Drug Development
The ability to visualize RNA in living cells in real-time opens up numerous possibilities in drug discovery and development. Fluorescent technologies, including the use of fluorogenic dyes like this compound, are valuable tools in high-throughput screening (HTS), target validation, and studying disease mechanisms.[11] For example, this compound could be employed to:
-
Monitor the expression and localization of a target RNA in response to a drug candidate.
-
Develop cell-based assays to screen for compounds that modulate the expression or trafficking of a specific RNA.
-
Investigate the mechanism of action of drugs that target RNA or RNA-protein interactions.
Conclusion
This compound, in conjunction with its cognate RNA aptamers, provides a robust and versatile platform for live-cell RNA imaging. Its high photostability, low cellular toxicity, and straightforward application make it an invaluable tool for researchers and drug development professionals seeking to unravel the complex roles of RNA in cellular processes.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 10. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DFHO Excitation and Emission Spectra for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a fluorogenic dye that has emerged as a valuable tool for imaging RNA in living cells. Structurally similar to the chromophore found in red fluorescent protein (RFP), this compound itself is virtually non-fluorescent.[1] However, upon binding to specific RNA aptamers, its fluorescence is dramatically enhanced, making it a highly specific and powerful probe for visualizing RNA localization and dynamics. This technical guide provides a comprehensive overview of the excitation and emission properties of this compound, detailed experimental protocols for its use, and a summary of its key quantitative data.
Spectroscopic Properties of this compound in Complex with RNA Aptamers
The fluorescence of this compound is activated upon binding to RNA aptamers, most notably the "Corn" and "Squash" aptamers, as well as derivatives of the "Broccoli" aptamer.[2][3][4] The spectral properties of the resulting this compound-aptamer complexes vary depending on the specific aptamer, highlighting the ability of the RNA structure to fine-tune the photophysical characteristics of the bound fluorophore.
Quantitative Spectroscopic Data
The key spectroscopic parameters for this compound when complexed with various RNA aptamers are summarized in the table below. This data is essential for designing experiments and selecting the appropriate optical filters for fluorescence microscopy.
| Aptamer | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Dissociation Constant (Kd, nM) |
| Corn | 505[2][3][4] | 545[2][3][4] | 29,000[2][3][4] | 0.25 | 70[2][3][4][5] |
| Squash | - | - | - | - | 54[2][3] |
| Orange Broccoli | 513 | 562 | 34,000 | 0.28 | 230 |
| Red Broccoli | 518[1] | 582[1] | - | 0.34[1] | - |
| This compound Alone | 473 | 561 | 19,800 | 0.0006 | - |
Note: Data for Orange and Red Broccoli complexes are from a 2017 study in Nature Chemical Biology. The extinction coefficient for this compound alone was measured at 505 nm in pH 7.4 buffer.
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound in spectroscopic and imaging experiments.
Protocol 1: Measurement of Absorbance, Excitation, and Emission Spectra
This protocol outlines the steps for determining the key spectral characteristics of a this compound-RNA aptamer complex.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.[1]
- RNA Aptamer Stock Solution: Resuspend lyophilized RNA aptamer in nuclease-free water to a concentration of 100 µM. To ensure proper folding, heat the solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature. Store at -20°C.
- Measurement Buffer: Prepare a buffer solution appropriate for RNA stability, for example, 10 mM Tris-HCl, pH 7.4, with 100 mM KCl and 5 mM MgCl₂. The presence of divalent cations like Mg²⁺ is often crucial for the proper folding and function of RNA aptamers.
2. Sample Preparation:
- Dilute the RNA aptamer stock solution in the measurement buffer to a final concentration of 20 µM.
- Add the this compound stock solution to the RNA solution to a final concentration of 2 µM.
- Incubate the mixture at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.
3. Spectroscopic Measurements:
- Absorbance Spectrum:
- Use a dual-beam UV-Vis spectrophotometer.
- Record the absorbance spectrum from 300 nm to 600 nm.
- Use the measurement buffer as a blank.
- The absorbance at the excitation maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.
- Fluorescence Excitation and Emission Spectra:
- Use a calibrated spectrofluorometer.
- Emission Spectrum: Excite the sample at its absorbance maximum (e.g., 505 nm for the Corn aptamer complex). Scan the emission from 515 nm to 700 nm.
- Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (e.g., 545 nm for the Corn aptamer complex). Scan the excitation wavelength from 400 nm to 535 nm.
- Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard, such as Rhodamine 6G in ethanol (B145695) (Φ = 0.95).
1. Reagent Preparation:
- Prepare a series of dilutions of the this compound-aptamer complex and the Rhodamine 6G standard in their respective solvents (measurement buffer for this compound-aptamer, ethanol for Rhodamine 6G). The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
2. Measurement:
- Measure the absorbance of each solution at the excitation wavelength (e.g., 505 nm).
- Measure the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.
- Integrate the area under the emission curve for each spectrum.
3. Calculation:
The quantum yield is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Protocol 3: Live-Cell Imaging of RNA
This protocol describes the use of this compound and the Corn aptamer to visualize RNA in living cells.
1. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T) in a suitable medium.
- Transfect the cells with a plasmid encoding the RNA of interest tagged with the Corn aptamer sequence using a standard transfection reagent. The Corn aptamer can be inserted into a non-coding region of the target RNA.
- Allow for expression of the tagged RNA for 24-48 hours post-transfection.
2. Staining and Imaging:
- Prepare a 10 µM working solution of this compound in the cell culture medium.
- Incubate the transfected cells with the this compound solution for 30 minutes at 37°C.
- Wash the cells with fresh culture medium to remove unbound this compound.
- Image the cells using a fluorescence microscope equipped with appropriate filter sets for the this compound-Corn complex (e.g., a YFP filter set).
- For excitation, a 488 nm or 514 nm laser line can be used, and the emission should be collected in a window around 545 nm.
Visualizations
Experimental Workflow for RNA Detection
The following diagram illustrates the general workflow for detecting a target RNA molecule using the this compound-aptamer system.
Caption: Workflow for live-cell RNA imaging using this compound and a genetically encoded RNA aptamer.
This compound Fluorescence Activation Mechanism
This diagram illustrates the principle of fluorescence activation upon this compound binding to its cognate RNA aptamer.
References
- 1. Live-Cell Imaging of Multiple Endogenous mRNAs Using RNA Aptamers and Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
An In-depth Technical Guide to the Solubility and Preparation of Dihydroflavonol Stocks in DMSO for Dihydroflavonol-4-Reductase (DFR) Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and preparation of dihydroflavonol substrates—specifically dihydrokaempferol (B1209521) (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM)—in dimethyl sulfoxide (B87167) (DMSO) for use in enzymatic assays with dihydroflavonol-4-reductase (DFR). DFR is a key enzyme in the flavonoid biosynthesis pathway, and understanding the proper handling of its substrates is critical for accurate and reproducible experimental results.
Introduction to Dihydroflavonols and Dihydroflavonol-4-Reductase (DFR)
Dihydroflavonol-4-reductase (DFR) is a crucial enzyme in the biosynthesis of anthocyanins and proanthocyanidins, which are important for plant coloration and defense. DFR catalyzes the reduction of dihydroflavonols, such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM), to their corresponding leucoanthocyanidins. Due to their generally low aqueous solubility, these dihydroflavonol substrates are typically dissolved in organic solvents, with dimethyl sulfoxide (DMSO) being a common choice for preparing high-concentration stock solutions for in vitro enzyme assays.
Solubility of Dihydroflavonols in DMSO
The solubility of dihydroflavonols in DMSO is a critical parameter for preparing concentrated stock solutions. The following table summarizes the available quantitative solubility data for DHK, DHQ, and DHM in DMSO.
| Dihydroflavonol | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Dihydrokaempferol (DHK) | 288.25 | 120 mg/mL[1], 250 mg/mL (with sonication)[2] |
| Dihydroquercetin (DHQ) | 304.25 | While specific quantitative data is not readily available, DHQ is known to be soluble in DMSO and is often used as a solvent for NMR spectroscopy.[3][4] |
| Dihydromyricetin (DHM) | 320.25 | ≥14.6 mg/mL[5][6], ~10 mg/mL[7], ≥100 mg/mL[8], 64 mg/mL[7] |
Experimental Protocols for Preparing Dihydroflavonol Stock Solutions in DMSO
Accurate and reproducible DFR enzyme assays depend on the correct preparation of substrate stock solutions. Below are detailed protocols for preparing high-concentration stock solutions of dihydroflavonols in DMSO.
General Materials and Equipment
-
Dihydroflavonol powder (DHK, DHQ, or DHM)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Vortex mixer
-
Sonicator (optional, but recommended for DHK)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Analytical balance
Protocol for Preparing a 100 mM Dihydroflavonol Stock Solution
This protocol provides a general guideline for preparing a 100 mM stock solution. Adjustments may be necessary based on the specific solubility of each dihydroflavonol.
-
Calculate the required mass:
-
For DHK (MW: 288.25 g/mol ): 28.83 mg for 1 mL of 100 mM solution.
-
For DHQ (MW: 304.25 g/mol ): 30.43 mg for 1 mL of 100 mM solution.
-
For DHM (MW: 320.25 g/mol ): 32.03 mg for 1 mL of 100 mM solution.
-
-
Weigh the dihydroflavonol: Accurately weigh the calculated mass of the dihydroflavonol powder using an analytical balance.
-
Dissolve in DMSO:
-
Transfer the weighed powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber glass vial).
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
For DHK, sonication may be required to achieve complete dissolution at high concentrations.[1][2]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
-
Preparation of Working Solutions for Enzyme Assays
For enzymatic assays, the concentrated DMSO stock solution needs to be diluted to the final desired concentration in the reaction buffer.
-
Determine the final DMSO concentration: It is critical to keep the final concentration of DMSO in the enzyme assay low (typically ≤ 1-2%) to avoid solvent-induced enzyme inhibition or denaturation.
-
Serial Dilution (Recommended): To avoid precipitation of the dihydroflavonol upon dilution in an aqueous buffer, it is recommended to perform serial dilutions of the stock solution in DMSO first, before the final dilution into the assay buffer.
-
Final Dilution: Add the appropriate volume of the diluted DMSO stock to the assay buffer to achieve the desired final substrate concentration. Ensure rapid and thorough mixing.
-
Solvent Control: Always include a solvent control in your experiments, containing the same final concentration of DMSO as the test samples, to account for any effects of the solvent on the enzyme activity.
Stability of Dihydroflavonol Stock Solutions in DMSO
The stability of dihydroflavonol stock solutions is critical for the reliability of experimental results over time.
| Dihydroflavonol | Storage Conditions | Stability |
| General Flavonoids in DMSO | -20°C | Many compounds are stable for extended periods.[6] |
| Room Temperature | Significant degradation can occur over time.[1] | |
| Dihydromyricetin (DHM) | -20°C (in solvent) | Stable for 1 month.[7] |
| -80°C (in solvent) | Stable for 1 year.[7] | |
| -20°C (crystalline solid) | ≥ 4 years. |
Key Considerations for Stability:
-
Temperature: Lower storage temperatures (-20°C or -80°C) are crucial for long-term stability.[9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and precipitation. Aliquoting stock solutions into single-use volumes is highly recommended to minimize this.[5]
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can promote the degradation of some compounds.[5][8] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere.
-
Light: While not always specified, it is good practice to store flavonoid solutions protected from light, as some can be light-sensitive.
Visualizations
Dihydroflavonol-4-Reductase (DFR) Enzymatic Reaction
Caption: Enzymatic reaction catalyzed by Dihydroflavonol-4-Reductase (DFR).
Experimental Workflow for Dihydroflavonol Stock Preparation and Use
Caption: Workflow for preparing and using dihydroflavonol stock solutions.
Conclusion
Proper preparation and handling of dihydroflavonol stock solutions in DMSO are fundamental for obtaining reliable and reproducible data in DFR enzyme assays. This guide provides essential information on the solubility, detailed preparation protocols, and stability considerations for dihydrokaempferol, dihydroquercetin, and dihydromyricetin. By adhering to these guidelines, researchers can ensure the integrity of their substrate solutions and the accuracy of their experimental outcomes.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
The Cell Permeability and Cytotoxicity of DFHO Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a fluorogenic dye that has emerged as a valuable tool for live-cell imaging. Structurally analogous to the chromophore of red fluorescent protein (RFP), this compound remains non-fluorescent until it binds to specific RNA aptamers, such as Corn™, at which point it exhibits a strong fluorescent signal.[1][2] This property, combined with its reported cell permeability and low toxicity, makes it an attractive probe for visualizing RNA dynamics in living cells, including both mammalian and bacterial systems.[1] This technical guide provides an in-depth overview of the cell permeability and cytotoxicity of this compound, including detailed experimental protocols and data presentation formats to facilitate its effective use in research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | |
| Molecular Weight | 281.22 g/mol | |
| Excitation Maximum (bound) | 505 nm | [2] |
| Emission Maximum (bound) | 545 nm | [1][2] |
| Extinction Coefficient (bound) | 29,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Soluble in DMSO up to 100 mM | [2] |
| Storage | Store at -20°C, protected from light | [1] |
Cell Permeability
This compound is widely described as a cell-permeable dye, a critical characteristic for its application in live-cell imaging.[1] While specific studies detailing the precise mechanism of its cellular uptake are not extensively published, its small molecular weight and relatively hydrophobic nature suggest a mechanism of passive diffusion across the plasma membrane.
Mechanism of Cellular Uptake: Passive Diffusion
Passive diffusion is the movement of molecules across a biological membrane down their concentration gradient, without the requirement for energy or specific transporter proteins.[3][4][5] Small, uncharged, and lipophilic molecules are most likely to utilize this pathway.[3] The chemical structure of this compound aligns with these characteristics, supporting the hypothesis of passive diffusion as its primary mode of entry into cells.
The logical relationship for the passive diffusion of this compound into a cell and its subsequent fluorescence upon binding to an RNA aptamer is illustrated below.
Caption: Workflow of this compound uptake and fluorescence.
Experimental Protocol for Assessing Cell Permeability
The cell permeability of this compound can be qualitatively and quantitatively assessed using fluorescence microscopy and flow cytometry.
Objective: To determine the rate and extent of this compound uptake into live cells.
Materials:
-
This compound dye
-
Cell line of interest (e.g., HEK293T cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or FITC)
-
Flow cytometer
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Dye Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Time-Course Imaging (Fluorescence Microscopy):
-
Immediately after adding the this compound solution, begin acquiring images of the cells at regular intervals (e.g., every 2, 5, 10, 15, 30, and 60 minutes).
-
Use a consistent exposure time and gain setting for all time points.
-
Observe the increase in intracellular fluorescence over time.
-
-
Quantitative Analysis (Flow Cytometry):
-
For a more quantitative measure, prepare parallel sets of cells in culture tubes or plates.
-
At each time point, harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cell population for fluorescence intensity. The mean fluorescence intensity of the cell population will correlate with the amount of intracellular this compound.
-
-
Data Analysis:
-
For microscopy data, quantify the average fluorescence intensity per cell at each time point using image analysis software.
-
For flow cytometry data, plot the mean fluorescence intensity against time.
-
The rate of uptake can be determined from the initial slope of the resulting curve.
-
A general workflow for this experimental protocol is depicted below.
References
Illuminating Transcription: A Technical Guide to DFHO-Based RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify nascent RNA transcripts in living cells is paramount for understanding the intricate regulation of gene expression. Traditional methods for transcription analysis often rely on endpoint measurements or require cell fixation, limiting their ability to capture the dynamic nature of transcriptional processes. The development of genetically encoded fluorescent RNA reporters has opened new avenues for real-time monitoring of transcription. This guide provides an in-depth overview of the applications of the DFHO-aptamer system, a powerful tool for the analysis of transcription in living cells.
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorophore that exhibits negligible fluorescence on its own but becomes highly fluorescent upon binding to a specific RNA aptamer, such as Corn.[1] This "light-up" property allows for the specific visualization of RNA molecules that have been tagged with the aptamer sequence. By genetically encoding the aptamer into a transcript of interest, researchers can track its synthesis, localization, and degradation in real-time, providing unprecedented insights into transcriptional dynamics.[2][3]
Core Principles of the this compound-Aptamer System
The this compound-aptamer system for transcription analysis is based on the following principles:
-
Genetically Encoded RNA Tag: The sequence of an RNA aptamer, such as Corn, is genetically fused to the gene of interest. When this gene is transcribed, the resulting RNA molecule contains the aptamer tag.
-
Fluorogen Activation: The cell-permeable this compound dye is added to the cell culture medium.[4] In its unbound state, this compound is essentially non-fluorescent.
-
Specific Binding and Fluorescence: When the aptamer-tagged RNA is transcribed, it folds into a specific three-dimensional structure that creates a binding pocket for this compound. Upon binding, the fluorescence of this compound is activated, leading to a bright signal that can be detected by fluorescence microscopy.[2]
-
Real-Time Imaging: The intensity of the fluorescent signal is proportional to the amount of aptamer-tagged RNA, allowing for the quantitative analysis of transcription in real-time within individual living cells.[2][5]
Applications in Transcription Analysis
The this compound-aptamer system has proven to be a versatile tool for investigating various aspects of transcription, particularly for RNA polymerase III (Pol III).[2][3][5]
Real-Time Monitoring of RNA Polymerase III Transcription
Pol III is responsible for transcribing essential small non-coding RNAs, such as tRNAs and 5S rRNA. Dysregulation of Pol III transcription is associated with cancer and other diseases. The this compound-Corn system has been instrumental in studying the dynamics of Pol III transcription in response to cellular signals and pharmacological inhibitors.[2][5]
A key application has been the investigation of the mTOR signaling pathway's role in regulating Pol III activity. By tagging a Pol III transcript with the Corn aptamer, researchers have been able to visualize and quantify the effects of mTOR inhibitors on transcription in real-time, revealing heterogeneous responses among individual cells.[2][5]
Quantitative Analysis of Transcriptional Dynamics
The high photostability of the this compound-Corn complex allows for long-term imaging and quantitative measurements of transcription rates.[2] This enables the study of transcriptional bursting, the process by which genes are transcribed in intermittent pulses. By tracking the fluorescence intensity over time, researchers can extract kinetic parameters of transcription, such as burst frequency and size.
High-Throughput Screening and Drug Discovery
The this compound-aptamer system is amenable to high-throughput screening assays for the discovery of compounds that modulate transcription. By using automated microscopy and image analysis, it is possible to screen large libraries of small molecules for their effects on the expression of a target gene. This has significant implications for drug development, particularly in the context of cancer therapeutics targeting transcription.
Data Presentation
The following tables summarize key quantitative data related to the this compound-Corn aptamer system.
| Property | Value | Reference |
| This compound | ||
| Molecular Weight | 281.22 g/mol | |
| Excitation Maximum (bound) | 505 nm | |
| Emission Maximum (bound) | 545 nm | |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | |
| Corn Aptamer | ||
| Length (minimal sequence) | 28 nucleotides | [1] |
| Binding Affinity (Kd) for this compound | 70 nM |
Table 1: Physicochemical Properties of the this compound-Corn System.
| Aptamer System | Fluorogen | Relative Photostability | Application Example | Reference |
| Corn | This compound | High | Quantitative imaging of Pol III transcription | [2] |
| Spinach2 | DFHBI | Low | Live-cell RNA imaging | [6] |
| Broccoli | DFHBI-1T | Low | In vitro transcription monitoring | [7] |
| Mango III | TO1-biotin | Moderate | Live-cell RNA imaging |
Table 2: Comparison of Fluorescent RNA Aptamer Systems.
Experimental Protocols
General Protocol for Live-Cell Imaging of Transcription using this compound-Corn
This protocol provides a general framework for using the this compound-Corn system to visualize transcription in mammalian cells. Optimization of specific steps may be required for different cell types and experimental setups.
1. Plasmid Construction:
- The DNA sequence encoding the Corn aptamer is inserted into a mammalian expression vector. The aptamer can be fused to the 5' or 3' end of the gene of interest, or inserted into an intron.
- For studying Pol III transcription, the Corn aptamer can be embedded within a Pol III-transcribed gene, such as a tRNA or U6 snRNA.[2]
2. Cell Culture and Transfection:
- HEK293T cells or other suitable mammalian cells are cultured in appropriate media.
- Cells are seeded onto glass-bottom dishes suitable for fluorescence microscopy.
- The expression plasmid containing the Corn-tagged gene is transfected into the cells using a standard transfection reagent.
3. Staining with this compound:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Approximately 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing this compound at a final concentration of 5-20 µM.[4]
- Incubate the cells for at least 30 minutes to allow for this compound uptake and binding to the transcribed Corn aptamer.
4. Fluorescence Microscopy:
- Image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting the this compound-Corn signal (e.g., a YFP or GFP filter set).[4]
- For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
- Acquire time-lapse images to monitor the dynamics of transcription.
5. Image Analysis:
- Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in individual cells or subcellular compartments over time.
- The change in fluorescence intensity can be used to determine transcription rates and other dynamic parameters.
Mandatory Visualizations
Experimental Workflow for this compound-Based Transcription Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex | Semantic Scholar [semanticscholar.org]
- 4. Evidence of RNA polymerase III recruitment and transcription at protein-coding gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Following the messenger: Recent innovations in live cell single molecule fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protobiology.org [protobiology.org]
Methodological & Application
Application Notes and Protocols for DFHO Staining in Live Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a fluorogenic dye that serves as a powerful tool for imaging RNA in living mammalian cells. Structurally similar to the chromophore found in red fluorescent protein (RFP), this compound itself is non-fluorescent.[1][2] However, upon binding to specific RNA aptamers, such as Corn or Squash, it undergoes a conformational change and becomes highly fluorescent.[3][4][5] This "light-up" property, combined with its cell permeability and low cytotoxicity, makes the this compound-aptamer system an exceptional method for real-time visualization of RNA transcription and localization dynamics in live cells.[1][2][4]
The Corn-DFHO complex, in particular, exhibits remarkable photostability, significantly surpassing other common fluorophores and enabling long-term imaging studies with minimal signal loss.[1][3][5] This attribute is crucial for quantitative measurements of transcriptional activity and other dynamic cellular processes.[3][4]
These application notes provide a detailed protocol for utilizing this compound to stain live mammalian cells expressing a corresponding RNA aptamer, enabling researchers to effectively harness this technology for their studies.
Principle of this compound-Based RNA Imaging
The this compound staining technology is based on a two-component system: a genetically encoded RNA aptamer (e.g., Corn) and the cell-permeable this compound dye. The workflow begins with the transfection or transduction of mammalian cells with a vector that expresses the RNA aptamer, often fused to a target RNA of interest. Once the aptamer is transcribed within the cells, the this compound dye is added to the culture medium. This compound then diffuses across the cell membrane and binds to the folded RNA aptamer, triggering a significant increase in its fluorescence emission. The resulting bright and stable fluorescence can be visualized using standard fluorescence microscopy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound dye and the Corn-DFHO complex, providing a basis for experimental design and comparison with other fluorescent systems.
| Parameter | This compound Dye | Corn-DFHO Complex | Squash-DFHO Complex | Reference |
| Excitation Max (λex) | ~505 nm | 505 nm | Not specified | [3] |
| Emission Max (λem) | Low | 545 nm | Not specified | [1][2][3] |
| Extinction Coefficient (ε) | Not specified | 29,000 M⁻¹cm⁻¹ | Not specified | [3] |
| Quantum Yield (Φ) | Very Low | 0.25 | Not specified | [3] |
| Binding Affinity (Kd) | N/A | 70 nM | 54 nM | [3] |
| Molecular Weight | 281.22 g/mol | N/A | N/A | |
| Solubility in DMSO | up to 100 mM | N/A | N/A |
| Fluorophore Comparison | Photostability | Reference |
| Corn-DFHO | High (minimal fluorescence loss after 10s of irradiation) | [3][5] |
| Broccoli-DFHBI | Low (>50% fluorescence loss after 200 ms (B15284909) of irradiation) | [3][5] |
| Oregon Green 514 | Lower than Corn-DFHO | [3][5] |
| mVenus | Lower than Corn-DFHO | [1][3][5] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a lyophilized powder.[2]
-
To prepare a 10 mM stock solution, reconstitute the lyophilized this compound in high-quality, anhydrous DMSO.[1][2] For example, for 1 mg of this compound (MW: 281.22), add 35.56 µL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. The solution is stable for at least two years when stored properly.[2]
Live-Cell Staining Protocol
This protocol is designed for mammalian cells cultured in chambered cover glass or other imaging-compatible vessels.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Illuminating Gene Expression: A Guide to Imaging RNA in E.coli with DFHO
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the ability to visualize and track RNA molecules within living cells is paramount to understanding gene regulation, protein synthesis, and the mechanisms of disease. This document provides a detailed guide on the application of the fluorogenic dye DFHO for real-time imaging of RNA in the bacterium Escherichia coli. This technique offers a powerful tool for studying RNA localization, transport, and dynamics in a prokaryotic model system.
Principle
The this compound system is a two-component genetic labeling method. It utilizes a small, cell-permeable, and non-fluorescent dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound), which only exhibits strong fluorescence upon binding to a specific RNA aptamer, most notably the "Corn" aptamer.[1][2][3] By genetically fusing the Corn aptamer sequence to an RNA of interest, researchers can specifically label and visualize the target RNA in living E. coli cells. The binding of this compound to the Corn aptamer induces a conformational change that leads to a significant increase in its fluorescence, allowing for high-contrast imaging with low background signal.[1][2] This method is advantageous due to the low toxicity of this compound and the high photostability of the this compound-Corn complex.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound-Corn system for easy reference and comparison.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 70 nM | [2] |
| Excitation Maximum (λex) | 505 nm | |
| Emission Maximum (λem) | 545 nm | [1] |
| Extinction Coefficient | 29000 M⁻¹cm⁻¹ | |
| Recommended this compound Concentration for E. coli | 10 - 20 µM | [2][5] |
Experimental Workflow and Signaling Pathway
The overall experimental workflow for imaging RNA in E. coli using this compound is depicted below. The process begins with the transformation of E. coli with a plasmid encoding the RNA of interest tagged with the Corn aptamer, followed by cell culture, induction of RNA expression, incubation with this compound, and finally, fluorescence microscopy.
Caption: A flowchart illustrating the key steps for imaging RNA in E. coli using the this compound-Corn aptamer system.
The underlying principle of fluorescence activation is based on the specific interaction between the this compound molecule and the Corn RNA aptamer.
Caption: A diagram showing the activation of this compound fluorescence upon binding to the Corn RNA aptamer.
Detailed Experimental Protocols
Protocol 1: Preparation of E. coli for RNA Imaging
This protocol describes the steps for preparing E. coli cells expressing the Corn aptamer-tagged RNA of interest.
Materials:
-
E. coli strain (e.g., BL21 Star™ (DE3))
-
Expression vector (e.g., pET series)
-
DNA encoding the RNA of interest fused to the Corn aptamer sequence
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Plasmid Construction: Clone the DNA sequence of the RNA of interest, fused in-frame with the Corn RNA aptamer sequence, into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter).
-
Transformation: Transform the constructed plasmid into a competent E. coli strain, such as BL21 Star™ (DE3), following a standard transformation protocol.
-
Cell Culture: a. Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. b. Grow the culture overnight at 37°C with shaking. c. The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.5.[6]
-
Induction of RNA Expression: a. Induce the expression of the Corn aptamer-tagged RNA by adding IPTG to a final concentration of 1 mM.[6] b. Continue to grow the culture for an additional 2-4 hours at 37°C with shaking to allow for sufficient RNA expression.[6]
Protocol 2: this compound Labeling and Fluorescence Microscopy
This protocol details the procedure for labeling the expressed RNA with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
Cultured and induced E. coli cells (from Protocol 1)
-
This compound dye
-
Phosphate-buffered saline (PBS) or M9 minimal medium
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with appropriate filter sets (e.g., for GFP or YFP)
Procedure:
-
Cell Preparation for Imaging: a. Harvest the induced E. coli cells by centrifugation (e.g., 5000 x g for 5 minutes). b. Resuspend the cell pellet in PBS or M9 minimal medium.
-
This compound Incubation: a. Add this compound to the cell suspension to a final concentration of 10-20 µM.[2][5] b. Incubate the cells with this compound for 20-30 minutes at room temperature in the dark.[5][6]
-
Washing (Optional but Recommended): a. To reduce background fluorescence, wash the cells by centrifuging the suspension and resuspending the pellet in fresh PBS or M9 medium. Repeat this step 1-2 times.[5]
-
Sample Mounting: a. Place a small drop (e.g., 2-5 µL) of the cell suspension onto a clean microscope slide. b. Gently place a coverslip over the drop, avoiding air bubbles.
-
Fluorescence Microscopy: a. Image the cells using a fluorescence microscope. b. Use an excitation wavelength around 488-505 nm and collect the emission signal around 520-550 nm.[6] A standard GFP or YFP filter set is often suitable. c. Acquire both bright-field and fluorescence images to correlate the fluorescent signal with the cell morphology.
-
Data Analysis: a. Analyze the captured images using appropriate software (e.g., ImageJ) to quantify fluorescence intensity and localization of the RNA within the cells.
Troubleshooting
-
Low or no fluorescence signal:
-
Confirm successful plasmid transformation and RNA expression via RT-PCR or Northern blotting.
-
Optimize the IPTG concentration and induction time.
-
Ensure the this compound dye has not degraded; store it properly according to the manufacturer's instructions.
-
Check the filter sets on the microscope to ensure they are appropriate for this compound's excitation and emission spectra.
-
-
High background fluorescence:
-
Increase the number of washing steps after this compound incubation.
-
Image cells in a minimal medium to reduce autofluorescence from the growth medium.
-
Optimize the this compound concentration; use the lowest concentration that provides a detectable signal.
-
-
Photobleaching:
By following these detailed protocols and considering the provided data, researchers can effectively employ the this compound-Corn aptamer system to gain valuable insights into the world of RNA within living E. coli.
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From fluorescent proteins to fluorogenic RNAs: Tools for imaging cellular macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Transcriptome: A Step-by-Step Guide for DFHO Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This guide provides a comprehensive overview and detailed protocols for live-cell imaging using the DFHO fluorogenic probe. This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a synthetic mimic of the red fluorescent protein (RFP) fluorophore that enables the visualization of RNA in living cells. Its fluorescence is activated upon binding to specific RNA aptamers, such as Corn or Squash, making it a powerful tool for studying RNA localization, transport, and dynamics with high specificity and low background.[1][2][3][4]
The this compound-aptamer system offers significant advantages, including high photostability and low cytotoxicity, which are crucial for long-term live-cell imaging experiments.[1][2] The fluorescence of this compound is negligible in its unbound state and increases significantly upon binding to its cognate aptamer, resulting in a high signal-to-background ratio.[2][4]
Key Features of the this compound System:
-
High Specificity: this compound fluorescence is specifically activated by binding to the Corn or Squash RNA aptamers.[3]
-
High Photostability: The Corn-DFHO complex exhibits markedly enhanced photostability compared to other RNA-fluorophore complexes, allowing for prolonged imaging.[1][2][4]
-
Low Background: Unbound this compound is essentially non-fluorescent, minimizing background signal in cells.[2]
-
Cell Permeability: this compound is cell-permeable, facilitating its use in live-cell imaging without the need for harsh cell permeabilization methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound-aptamer system, providing a basis for experimental design and comparison with other fluorescent probes.
| Parameter | Value | Aptamer | Notes |
| Excitation Maximum (λex) | 505 nm | Corn, Squash | Optimal wavelength for exciting the this compound-aptamer complex.[3] |
| Emission Maximum (λem) | 545 nm | Corn, Squash | Peak fluorescence emission wavelength.[3] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | Corn, Squash | A measure of how strongly the complex absorbs light at the excitation wavelength.[3] |
| Dissociation Constant (Kd) | 70 nM | Corn | Indicates a high binding affinity between this compound and the Corn aptamer.[2][3] |
| Dissociation Constant (Kd) | 54 nM | Squash | Indicates a very high binding affinity between this compound and the Squash aptamer.[3] |
| Single-Molecule Brightness | 0.62 (relative to fluorescein) | Corn | Provides a standardized measure of the fluorescence intensity of a single complex.[5] |
Signaling Pathway and Experimental Workflow
The underlying principle of this compound live-cell imaging involves the expression of an RNA of interest tagged with the Corn or Squash aptamer within the cell. When this compound is introduced, it binds to the aptamer, leading to a conformational change that induces fluorescence.
The experimental workflow for this compound live-cell imaging can be broken down into several key stages, from cell preparation to image analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Cells and Transfection
This protocol describes the steps for preparing mammalian cells for this compound live-cell imaging, including cell seeding and transfection with a plasmid encoding the Corn or Squash aptamer fused to the RNA of interest.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
35 mm glass-bottom imaging dishes
-
Plasmid DNA encoding the aptamer-tagged RNA of interest
-
Transfection reagent (e.g., FuGene HD)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Two days prior to imaging, seed the mammalian cells onto a 35 mm glass-bottom imaging dish at a density of 3–5 × 10⁴ cells per well.[5]
-
Ensure even distribution of cells for optimal imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Transfection:
-
16–24 hours before imaging, transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
For example, using FuGene HD, prepare a transfection mix by diluting the plasmid DNA and the reagent in serum-free medium.
-
Add the transfection mix dropwise to the cells.
-
Gently swirl the dish to ensure even distribution of the transfection mix.
-
-
Post-Transfection Incubation:
-
Return the cells to the incubator and incubate for 16–48 hours to allow for gene expression and production of the aptamer-tagged RNA.[5]
-
Protocol 2: this compound Staining and Live-Cell Imaging
This protocol outlines the procedure for labeling the aptamer-tagged RNA with this compound and acquiring images using fluorescence microscopy.
Materials:
-
Cells expressing the aptamer-tagged RNA (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope equipped with appropriate filters for this compound imaging (Excitation: ~505 nm, Emission: ~545 nm)
-
Environmental chamber for maintaining temperature (37°C) and CO₂ (5%) during imaging
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound in live-cell imaging medium. A final concentration of 10-20 µM is often used, but this may need to be optimized for your specific cell line and experimental setup.[2]
-
Warm the imaging medium to 37°C before adding this compound.
-
-
This compound Staining:
-
Carefully aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for at least 30 minutes at 37°C to allow for this compound to enter the cells and bind to the aptamer-tagged RNA.
-
-
Image Acquisition:
-
Transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber.
-
Allow the temperature and CO₂ levels to equilibrate.
-
Locate the transfected cells using brightfield or phase-contrast microscopy.
-
Acquire fluorescence images using the appropriate filter set for this compound (e.g., FITC/GFP channel).
-
Optimize acquisition parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.[6][7]
-
Protocol 3: Quantitative Image Analysis
This protocol provides a general workflow for analyzing the acquired fluorescence images to extract quantitative data.
Materials:
-
Image analysis software (e.g., Fiji/ImageJ, CellProfiler)
-
Acquired fluorescence images
Procedure:
-
Image Pre-processing:
-
If a Z-stack was acquired, perform a maximum intensity projection.
-
Apply background subtraction to reduce non-specific signal.
-
-
Cell Segmentation:
-
Fluorescence Quantification:
-
Measure the mean fluorescence intensity within each cell's ROI.
-
If analyzing RNA localization, quantify the fluorescence intensity in different subcellular compartments (e.g., nucleus vs. cytoplasm).
-
-
Data Analysis and Visualization:
-
Calculate statistics such as the average fluorescence intensity, signal-to-background ratio, and the distribution of RNA within the cell population.
-
Present the data using graphs and charts to visualize the results.
-
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dimerization-based fluorogenic dye-aptamer module for RNA imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantifying microscopy images: top 10 tips for image acquisition | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]
- 8. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DFHO in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, fluorogenic dye that exhibits enhanced fluorescence upon binding to specific RNA aptamers, such as Corn and Squash.[1][2][3] This property makes it an invaluable tool for real-time imaging of RNA dynamics in living cells.[2] Unbound this compound is essentially non-fluorescent, leading to a high signal-to-noise ratio.[2] Its low cytotoxicity and high photostability further establish this compound as a robust probe for various microscopy applications, including monitoring transcription and RNA localization.[2][4] This document provides detailed protocols for optimizing this compound concentration, assessing its cytotoxicity, and performing live-cell imaging experiments.
Product Specifications
| Property | Value |
| Molecular Formula | C₁₂H₉F₂N₃O₃ |
| Molecular Weight | 281.22 g/mol |
| Excitation Maximum | 505 nm |
| Emission Maximum | 545 nm |
| Solubility | Soluble in DMSO up to 100 mM |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: 281.22) in 355.6 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The stock solution in DMSO is stable for at least one month when stored properly.
Protocol for Optimal Concentration Determination
The optimal concentration of this compound can vary depending on the cell type, the expression level of the aptamer-tagged RNA, and the specific imaging setup. A concentration titration is recommended to determine the ideal balance between maximal signal and minimal background and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells expressing the aptamer-tagged RNA in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare this compound Dilutions: On the day of the experiment, prepare a series of this compound dilutions in pre-warmed, phenol (B47542) red-free cell culture medium. A suggested starting range is from 1 µM to 25 µM.
-
Dye Loading: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., a YFP or GFP filter set).
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration. The optimal concentration will provide a strong signal with low background fluorescence.
Cytotoxicity Assessment
It is crucial to ensure that the chosen this compound concentration is not toxic to the cells. A standard MTT assay or a live/dead cell staining assay can be used to assess cytotoxicity.
3.3.1. MTT Assay Protocol
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for the intended duration of the imaging experiment (e.g., 2-24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
3.3.2. Live/Dead Staining Protocol
This method uses two fluorescent dyes to distinguish between live and dead cells.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Staining: After this compound treatment, wash the cells once with PBS. Add a solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in PBS.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen live/dead stains.
-
Analysis: Count the number of live (green) and dead (red) cells in multiple fields of view for each condition to determine the percentage of viable cells.
Live-Cell Imaging Protocol
Procedure:
-
Cell Preparation: Grow cells expressing the aptamer-tagged RNA on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Dye Loading: On the day of imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium containing the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C and 5% CO₂.
-
Imaging: Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using the appropriate objective and filter set (Excitation: ~505 nm, Emission: ~545 nm).
-
Time-Lapse Imaging (Optional): For dynamic studies, acquire images at desired time intervals. To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.
Data Presentation
| Parameter | HEK293T Cells | E. coli |
| Recommended Starting Concentration | 10 µM[5][6] | 20 µM[7] |
| Incubation Time | 20-30 minutes[8] | 30 minutes[3][8] |
| Reported Cytotoxicity | Negligible[2][5] | Not specified |
Mandatory Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.jp]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Application Notes and Protocols for Imaging RNA Polymerase III Transcription with DFHO
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of transcriptional regulation is fundamental to understanding cellular processes in both health and disease. While imaging transcription by RNA polymerase II is well-established, monitoring the activity of RNA polymerase III (Pol III) has been challenging due to the non-coding nature of its transcripts. This document provides detailed application notes and protocols for a novel fluorescent reporter system that enables the real-time imaging and quantification of Pol III transcription in living cells. This technology utilizes the fluorophore 3,5-difluoro-4-hydroxybenzylidene-imidazolinone-2-oxime (DFHO) in conjunction with a specific RNA aptamer, "Corn," to visualize Pol III transcripts. The Corn-DFHO system offers high photostability and low background fluorescence, making it an ideal tool for quantitative studies of Pol III activity and for screening potential therapeutic modulators of this pathway.[1][2][3]
Principle of the Technology
The imaging system is based on the interaction between the this compound fluorophore and the Corn RNA aptamer.[1][4] this compound is a synthetic, cell-permeable molecule that mimics the fluorophore of red fluorescent proteins (RFP) but is non-fluorescent on its own.[4][5] The Corn aptamer is a short, genetically encodable RNA sequence that can be fused to a Pol III transcript of interest. When the Corn-tagged RNA is transcribed by Pol III, it folds into a specific three-dimensional structure that binds to this compound. This binding event activates the fluorescence of this compound, resulting in a bright and highly photostable yellow fluorescent signal that can be detected using standard fluorescence microscopy.[1][5] The intensity of the fluorescence is directly proportional to the amount of Corn-tagged RNA, thus providing a quantitative measure of Pol III transcriptional activity in real-time.[1]
Key Advantages
-
Direct Visualization of Non-coding RNAs: Enables the study of Pol III transcription, which produces untranslated RNAs, a feat not possible with traditional fluorescent protein reporters.[1]
-
High Photostability: The Corn-DFHO complex exhibits marked photostability, allowing for long-term imaging and quantitative measurements without significant signal loss.[1][5]
-
Low Background and Cytotoxicity: this compound shows negligible fluorescence in the absence of the Corn aptamer and low cytotoxicity, ensuring that the observed signal is specific and that the cellular processes are not perturbed.[1]
-
Quantitative Analysis: The fluorescence intensity correlates with the level of Pol III transcripts, enabling the quantitative analysis of transcription dynamics and the effects of various stimuli or inhibitors.[1][2]
Applications
-
Basic Research: Elucidating the mechanisms of Pol III transcriptional regulation in response to cellular signals, stress, and developmental cues.
-
Drug Discovery: High-throughput screening of small molecules that modulate Pol III activity, which is often dysregulated in cancer and other diseases.[6]
-
Disease Modeling: Studying the role of Pol III transcription in pathological conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the Corn-DFHO system.
| Parameter | Value | Reference |
| Fluorophore | This compound | [1] |
| RNA Aptamer | Corn | [1] |
| Excitation Maximum | 505 nm | [4] |
| Emission Maximum | 545 nm | [4][5] |
| Binding Affinity (Kd) | 70 nM | [4] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [4] |
| Experimental Condition | Value | Reference |
| Cell Line Example | HEK293T | [1] |
| This compound Working Concentration | 10 µM | [1] |
| Actinomycin (B1170597) D (Control) | 5 µg/ml | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway involving mTOR and the general experimental workflow for imaging Pol III transcription with this compound.
Experimental Protocols
Protocol 1: Plasmid Construction for Corn-tagged Pol III Transcripts
-
Vector Selection: Choose a suitable mammalian expression vector.
-
Promoter Insertion: Clone a Pol III promoter of interest (e.g., U6, 5S, or tRNA promoter) into the vector.[1]
-
Gene of Interest (Optional): If studying a specific non-coding RNA, clone its sequence downstream of the promoter.
-
Corn Aptamer Insertion: Synthesize the Corn RNA aptamer sequence and insert it downstream of the gene of interest or directly after the promoter. The aptamer should be placed within a scaffold, such as a tRNA scaffold, to ensure proper folding.[1]
-
Sequence Verification: Sequence the final construct to confirm the integrity of the promoter, gene of interest, and Corn aptamer sequence.
Protocol 2: Cell Culture, Transfection, and this compound Labeling
-
Cell Culture: Culture HEK293T cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection: Seed cells on glass-bottom dishes suitable for microscopy. Transfect the cells with the Corn-reporter plasmid using a standard transfection reagent according to the manufacturer's protocol.
-
Expression: Allow 24-48 hours for the expression of the Corn-tagged RNA.
-
This compound Incubation: Prepare a 10 µM working solution of this compound in fresh cell culture medium.
-
Labeling: Replace the existing medium with the this compound-containing medium and incubate the cells for at least 30 minutes at 37°C before imaging.[1]
Protocol 3: Live-Cell Imaging and Data Acquisition
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera and an environmental chamber to maintain 37°C and 5% CO₂.
-
Filter Sets: Use a filter set appropriate for yellow fluorescence (e.g., excitation around 500-510 nm and emission around 540-550 nm).
-
Image Acquisition:
-
Acquire images using an appropriate objective (e.g., 40x or 60x oil immersion).
-
For time-lapse imaging, set the desired time intervals and duration of the experiment. The high photostability of Corn-DFHO allows for frequent image acquisition over extended periods.[1]
-
For inhibitor studies, acquire baseline images before adding the compound (e.g., mTOR inhibitor or actinomycin D) and continue imaging to monitor the change in fluorescence.[1]
-
Protocol 4: Image Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the acquired images. This may include background subtraction to enhance the signal-to-noise ratio.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or subcellular compartments where the signal is localized.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs for each time point.
-
Data Normalization: Normalize the fluorescence intensity to the baseline (pre-treatment) intensity for each cell to account for variations in expression levels.
-
Data Plotting and Statistical Analysis: Plot the normalized fluorescence intensity over time to visualize transcription dynamics. Perform statistical analysis to determine the significance of any observed changes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Poor transfection efficiency. | Optimize transfection protocol; use a positive control (e.g., GFP expression vector). |
| Incorrect plasmid construct. | Verify the plasmid sequence. Ensure the Corn aptamer is correctly inserted and in the proper orientation. | |
| Improper folding of the Corn aptamer. | Ensure the aptamer is embedded in a stabilizing scaffold (e.g., tRNA). | |
| High background fluorescence | Impure this compound. | Use high-purity this compound. |
| Autofluorescence from the cell medium. | Image cells in a phenol (B47542) red-free medium. | |
| Phototoxicity or cell death | Excessive laser power or exposure time. | Reduce laser power and/or exposure time. Increase the time interval between acquisitions. |
| This compound toxicity (unlikely at working conc.). | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. The reported cytotoxicity for this compound is low.[1] |
Conclusion
The this compound-Corn system provides a powerful and quantitative method for imaging RNA polymerase III transcription in living cells. Its high photostability and specificity make it a valuable tool for researchers in basic science and drug development. By following the detailed protocols outlined in this document, researchers can effectively implement this technology to gain new insights into the regulation and dynamics of Pol III transcription.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex | Semantic Scholar [semanticscholar.org]
- 4. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 5. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 6. Imaging RNA polymerase III transcription using a photostable RNA–fluorophore complex [ouci.dntb.gov.ua]
Illuminating the Transcriptome: A Guide to RNA Tracking with the DFHO and Corn Aptamer System
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track RNA molecules in living cells is paramount for understanding gene expression dynamics, RNA processing, and the development of RNA-targeting therapeutics. The DFHO and Corn aptamer system offers a robust and photostable platform for real-time RNA imaging. This document provides a comprehensive overview of this technology, including its mechanism of action, key advantages, and detailed protocols for its implementation in various research applications.
Introduction to the this compound and Corn Aptamer System
The Corn aptamer is a short, 28-nucleotide RNA sequence that was identified through systematic evolution of ligands by exponential enrichment (SELEX) to bind specifically to the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound).[1][2] this compound is a synthetic, cell-permeable molecule that is analogous to the chromophore found in red fluorescent proteins (RFP) and is minimally fluorescent on its own.[2][3]
The signaling mechanism of the Corn aptamer system is unique in that it requires the formation of a homodimer. Two Corn aptamer molecules come together to create a binding pocket that encapsulates a single this compound molecule. This binding event constrains the conformation of this compound, leading to a significant increase in its fluorescence, with over a 1000-fold enhancement.[3] This dimerization-dependent fluorescence provides a high signal-to-noise ratio, making it an excellent tool for tracking RNA in the complex cellular environment.
One of the most significant advantages of the Corn-DFHO system is its exceptional photostability, markedly greater than that of other RNA aptamer-fluorophore complexes such as Spinach or Broccoli.[3] This allows for longer imaging times and more accurate quantitative measurements of RNA levels. Furthermore, the small size of the Corn aptamer minimizes potential interference with the function of the target RNA to which it is fused.
Quantitative Data Presentation
The performance of the Corn-DFHO system has been extensively characterized and compared to other fluorescent RNA imaging systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Spectroscopic and Binding Properties of the Corn-DFHO Complex
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [4] |
| Emission Maximum (λem) | 545 nm | [4] |
| Dissociation Constant (Kd) | 70 nM | [4][5] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Enhancement | >1000-fold | [3] |
Table 2: Comparative Photostability of Fluorescent RNA-Fluorophore Complexes
| System | Relative Photostability | Experimental Conditions | Reference |
| Corn-DFHO | High | Maintained fluorescence throughout imaging (320 ms (B15284909) exposure) | [3] |
| Broccoli-DFHBI | Low | Lost fluorescence by 240-320 ms | [3] |
| mVenus (fluorescent protein) | Moderate | Showed noticeable photobleaching over time | [3] |
| Oregon Green 514 (organic dye) | Moderate | Showed noticeable photobleaching over time | [3] |
Table 3: Comparison of Brightness
| System | Relative Brightness | Notes | Reference |
| Corn-DFHO | Brighter than Spinach-DFHBI | Corn-DFHO is over 400-fold brighter than Corn-DFHBI, while Spinach-DFHBI is nearly 20-fold brighter than Spinach-DFHO, highlighting the specificity of the aptamer-fluorophore pair. | [6] |
| Corn-DFHO | Less bright than o-Coral-Gemini-561 | The newer o-Coral system is reported to be ~2-fold brighter than Corn-DFHO at the single-molecule level. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A dimerization-based fluorogenic dye-aptamer module for RNA imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequential Fluorescence Imaging with DFHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHO) is a fluorogenic dye that serves as a mimic of the red fluorescent protein (RFP) fluorophore.[1][2][3] Its fluorescence is activated upon binding to specific RNA aptamers, such as Corn and Squash.[1][2][4] This property makes the this compound-aptamer system a powerful tool for imaging RNA in living cells.[1][2][5] this compound is cell-permeable, exhibits low cytotoxicity, and the resulting complex is highly photostable, offering significant advantages for live-cell imaging applications, including sequential and multiplexed imaging.[3][4][5]
This document provides detailed protocols for utilizing this compound in sequential fluorescence imaging experiments, enabling the visualization of multiple molecular targets within the same cell.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 281.22 g/mol | [1] |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |
| Excitation Maximum (λex) | 505 nm | [1][2] |
| Emission Maximum (λem) | 545 nm | [1][2][3] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1][3] |
Table 2: Binding Affinity of this compound for RNA Aptamers
| Aptamer | Dissociation Constant (Kd) | Reference |
| Corn | 70 nM | [1][2][4] |
| Squash | 54 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.[3]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.[1][3] The solution is stable for up to 2 years when stored correctly.[3]
Protocol 2: Sequential Fluorescence Imaging in Live Bacterial Cells (E. coli)
This protocol is adapted from studies demonstrating multiplexed imaging with orthogonal RNA aptamer/dye pairs.[6][7][8]
-
Cell Preparation : Grow E. coli cells expressing the desired RNA aptamer (e.g., Corn) to the mid-log phase.
-
First Imaging Round :
-
Incubate the cells with 10 µM this compound in an appropriate buffer (e.g., DPBS) for 5-20 minutes.[6][7][8]
-
Mount the cells on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation at 488 nm and emission collection between 500-550 nm).[7]
-
-
Stripping of this compound Signal :
-
Subsequent Imaging Rounds :
-
For sequential imaging of other targets, incubate the washed cells with the next fluorogenic dye corresponding to a different RNA aptamer.
-
Repeat the imaging and stripping steps as described above for each target.
-
Protocol 3: Sequential Fluorescence Imaging in Live Mammalian Cells (HEK293T)
This protocol is based on live-cell imaging experiments in mammalian cell lines.[3][9]
-
Cell Culture and Transfection : Culture HEK293T cells in appropriate media. Transfect the cells with plasmids encoding the RNA aptamer (e.g., U6-Corn™) using a standard transfection protocol.
-
First Imaging Round :
-
Stripping of this compound Signal :
-
To remove the this compound signal for the next round of imaging, wash the cells three times with fresh imaging medium for 2 minutes each time.[8]
-
-
Subsequent Imaging Rounds :
-
After washing, incubate the cells with the next dye for the subsequent target and repeat the imaging and washing steps.
-
Mandatory Visualizations
Caption: Workflow for sequential fluorescence imaging using this compound.
Caption: Example of tracking RNA localization with this compound-Corn aptamer system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 6. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
Genetically Encoding Corn RNA Tag for DFHO Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize RNA in living cells provides invaluable insights into gene expression, regulation, and function.[1][2] The Corn RNA aptamer, in conjunction with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), offers a robust and photostable system for labeling and imaging RNA in real-time.[2][3] Corn is a 28-nucleotide RNA aptamer that was selected through in vitro evolution to bind specifically to this compound, a derivative of the red fluorescent protein (RFP) chromophore.[3][4][5] Upon binding, the Corn aptamer induces a significant increase in the fluorescence of this compound, which is otherwise non-fluorescent in aqueous solution.[6][7]
A key feature of the Corn-DFHO system is its remarkable photostability, which is significantly higher than earlier RNA-fluorophore systems like Spinach and Broccoli.[3][6] This property allows for long-term imaging and quantitative measurements of RNA levels in living cells with minimal photobleaching.[3] The functional form of the Corn-DFHO complex is a homodimer, where two Corn RNA molecules create a binding pocket that encapsulates a single this compound molecule.[4][8] This interaction is mediated by G-quadruplex structures within each Corn protomer.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the genetic encoding of the Corn RNA tag and subsequent labeling with this compound for live-cell imaging applications.
Data Presentation
Table 1: Photophysical and Binding Properties of the Corn-DFHO Complex
| Property | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [5][10] |
| Emission Maximum (λem) | 545 nm | [5][6][10] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [10] |
| Quantum Yield (Φ) | Not explicitly stated in searches | |
| Dissociation Constant (Kd) | 70 nM | [5][7][10] |
| Fluorescence Enhancement | >400-fold | [2][8] |
Table 2: Comparison of Corn-DFHO with Other RNA-Fluorophore Systems
| Feature | Corn-DFHO | Spinach-DFHBI | Broccoli-DFHBI |
| Fluorophore | This compound | DFHBI | DFHBI |
| Emission Color | Yellow | Green | Green |
| Photostability | High | Low | Low |
| Primary Application | Quantitative RNA imaging, long-term tracking | Qualitative RNA imaging | Qualitative RNA imaging |
| Structure | Homodimer with G-quadruplexes | Monomer with G-quadruplex | Monomer with G-quadruplex |
| Reference | [3][9] | [9] | [9] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Corn RNA tag labeling.
Experimental Protocols
Protocol 1: Plasmid Construction for Corn RNA Tag Expression
This protocol describes the cloning of the Corn RNA aptamer sequence into a mammalian expression vector. The Corn sequence is often fused to a tRNA scaffold to ensure proper folding and stability.
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1(+))
-
Synthetic DNA oligonucleotide of the Corn RNA sequence with flanking restriction sites
-
Restriction enzymes (e.g., BamHI and XhoI)
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Construct Design:
-
The minimal Corn RNA sequence is 28 nucleotides. A common construct includes a tRNA scaffold, for example, a 36-nt construct: 5'-GGCGCGAGGAAGGAGGUCUGAGGAGGUCACUGCGCC-3'.
-
Design primers to amplify this sequence, adding desired restriction enzyme sites to the 5' and 3' ends for cloning into your expression vector. Ensure the chosen restriction sites are unique in the vector's multiple cloning site.
-
-
Vector and Insert Preparation:
-
Digest the mammalian expression vector and the DNA fragment containing the Corn RNA sequence with the selected restriction enzymes.
-
Purify the digested vector and insert fragments using a gel purification kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert fragments using T4 DNA Ligase.
-
Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.
-
-
Screening and Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the Corn RNA sequence by restriction digest analysis and Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
This protocol outlines the procedure for transfecting mammalian cells with the constructed Corn RNA expression plasmid.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Corn RNA expression plasmid
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 80-90% confluency at the time of transfection.
-
-
Transfection Complex Formation:
-
For each well of a 24-well plate, dilute 0.5-1.0 µg of the Corn RNA expression plasmid into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1-2 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of transfection complex drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for RNA expression.
-
Protocol 3: this compound Labeling and Live-Cell Imaging
This protocol describes the preparation of the this compound fluorophore and the subsequent labeling and imaging of cells expressing the Corn RNA tag.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.[1]
-
Aliquot and store at -20°C, protected from light.
-
-
This compound Working Solution Preparation:
-
Cell Labeling:
-
Aspirate the growth medium from the transfected cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Microscopy:
-
Mount the cells on the fluorescence microscope.
-
Image the cells using a filter set appropriate for the Corn-DFHO complex. A YFP filter cube is often suitable.[1]
-
Excitation: ~500 nm (e.g., 500 ± 12 nm)
-
Emission: ~545 nm (e.g., 542 ± 13.5 nm)
-
-
Acquire images using the lowest possible excitation light intensity and appropriate exposure times to minimize phototoxicity.
-
Protocol 4: Quantitative Image Analysis
This protocol provides a basic workflow for quantifying the fluorescence intensity from the acquired images.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Import:
-
Open the acquired fluorescence images in the analysis software.
-
-
Background Subtraction:
-
Select a region of interest (ROI) in the image that does not contain any cells to measure the background fluorescence.
-
Use the background subtraction tool in the software to subtract this value from the entire image.
-
-
Cellular Fluorescence Measurement:
-
Define ROIs around individual cells or specific subcellular compartments where the Corn-tagged RNA is expected to localize.
-
Measure the mean fluorescence intensity within each ROI.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity and standard deviation from multiple cells for each experimental condition.
-
Logical Relationships
Caption: Core principle of Corn-DFHO system.
Conclusion
The genetically encoded Corn RNA tag, paired with the this compound fluorophore, provides a powerful tool for the visualization and quantification of RNA in living cells. Its high photostability and bright fluorescence make it particularly well-suited for dynamic studies of RNA transcription, localization, and turnover. The protocols provided herein offer a comprehensive guide for the successful implementation of this technology in a research setting. By following these detailed procedures, researchers can effectively label and image their RNA of interest, paving the way for new discoveries in RNA biology and drug development.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. addgene.org [addgene.org]
- 4. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 10. cedarlanelabs.com [cedarlanelabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the DFHO and Corn Aptamer System
Welcome to the technical support center for the DFHO and Corn aptamer system. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues, particularly low fluorescence signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may encounter during your experiments with this compound and the Corn aptamer.
FAQ 1: Why is my fluorescent signal weak or absent?
A low or absent signal is the most common issue. Several factors, from the integrity of your RNA aptamer to the experimental conditions, can contribute to this problem. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Corn Aptamer Integrity and Purity:
-
Problem: The in vitro transcribed Corn aptamer may be degraded or impure.
-
Solution: Run your purified RNA on a denaturing polyacrylamide gel (urea-PAGE) to confirm its size and integrity. A crisp, single band at the expected size (e.g., 28 nt for the minimal Corn sequence) is desired. Smearing may indicate degradation by RNases.
-
Pro-Tip: Always work in an RNase-free environment. Use RNase-free reagents, bake glassware, and use filtered pipette tips.[1][2]
-
-
Ensure Proper Aptamer Folding:
-
Problem: The Corn aptamer requires a specific three-dimensional structure to bind this compound and induce fluorescence. Improper folding will lead to a weak signal.
-
Solution:
-
Heat Annealing: Before the assay, heat the aptamer solution to 85-95°C for 5 minutes, followed by slow cooling to room temperature. This promotes correct folding.
-
Use a Scaffold: For shorter aptamer constructs, fusing them to a tRNA scaffold can significantly improve proper folding and subsequent fluorescence.[3][4][5]
-
-
-
Confirm Corn Aptamer Dimerization:
-
Problem: The functional form of the Corn aptamer is a homodimer, which creates the binding pocket for this compound.[6] Monomeric Corn will not produce a strong fluorescent signal.[7]
-
Solution: Run a native PAGE gel to confirm the presence of a dimer. The dimeric form is the only one that binds and activates this compound fluorescence.[4]
-
-
Optimize Buffer Conditions:
-
Problem: The composition of your assay buffer, particularly the concentration of divalent cations, is critical for aptamer folding and function.
-
Solution:
-
Magnesium Concentration: Ensure your buffer contains an adequate concentration of MgCl₂. While some aptamers are less dependent on magnesium, it generally aids in stabilizing RNA structures.[3][8] A common starting point is 5 mM MgCl₂.[9] However, the optimal concentration may vary, so a titration may be necessary.
-
Potassium Concentration: The Corn aptamer contains a G-quadruplex structure, and its folding can be dependent on potassium ions.[4] A typical buffer composition includes 40 mM Tris, 100 mM KCl, and 5 mM MgCl₂ at pH 7.6.[9]
-
-
-
Check this compound Dye Integrity and Concentration:
-
Problem: The this compound dye can degrade, or its concentration may be suboptimal.
-
Solution:
-
Proper Storage: Store lyophilized this compound at -20°C, protected from light.[10][11] Reconstituted this compound in DMSO should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[11]
-
Optimal Concentration: A typical concentration of this compound for in vitro assays is 10 µM.[10][12] Titrate the this compound concentration to find the optimal signal-to-noise ratio for your specific application.
-
-
FAQ 2: I'm having trouble with my in vitro transcription of the Corn aptamer. What could be wrong?
Successful in vitro transcription is the first critical step. Here are common issues and their solutions.
Troubleshooting Steps:
-
No or Low RNA Yield:
-
Problem: The transcription reaction is inefficient.
-
Solution:
-
Template Quality: Ensure your DNA template is high quality and free of contaminants like salts or ethanol (B145695), which can inhibit RNA polymerase.[2][13]
-
RNase Contamination: RNase contamination will rapidly degrade your RNA product. Maintain a strict RNase-free workflow.[1][]
-
Reagent Integrity: Check the activity of your RNA polymerase and ensure the freshness of your NTPs and buffer.[1][2]
-
-
-
Incorrect Transcript Size:
-
Problem: The transcribed RNA is shorter or longer than expected.
-
Solution:
-
Incomplete Transcription: For GC-rich templates, lowering the reaction temperature from 37°C to 30°C can help produce full-length transcripts.[2] Insufficient nucleotide concentration can also lead to premature termination.[15]
-
Longer Transcripts: This is often due to incomplete linearization of the plasmid template.[2] Ensure complete digestion by checking an aliquot on an agarose (B213101) gel.
-
-
Data Summary
The following tables summarize key quantitative data for the this compound-Corn aptamer system.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [4][6] |
| Emission Maximum (λem) | 545 nm | [4][6] |
| Binding Affinity (Kd) | ~70 nM | [11] |
| This compound Molar Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | |
| Minimal Corn Aptamer Length | 28 nucleotides | [6][16] |
Table 1: Spectral and Binding Properties of the this compound-Corn Aptamer Complex.
| Condition | Relative Fluorescence | Notes | Reference |
| Corn with tRNA Scaffold | Higher | The tRNA scaffold promotes proper folding, leading to increased fluorescence. | [3][4][5] |
| Corn without tRNA Scaffold | Lower | Shorter constructs may not fold efficiently without a scaffold. | [3][4][5] |
| A→G Mutation in T2 construct | ~1.5-fold increase | A single point mutation was shown to enhance the brightness of the aptamer. | [3][4] |
Table 2: Factors Influencing Corn Aptamer Fluorescence Intensity.
Experimental Protocols
Protocol 1: In Vitro Transcription of Corn Aptamer
This protocol provides a general guideline for producing the Corn aptamer.
-
Template Preparation:
-
Linearize the plasmid DNA containing the Corn aptamer sequence downstream of a T7 promoter.
-
Purify the linearized template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the template in RNase-free water and quantify its concentration.
-
-
Transcription Reaction Setup (20 µL reaction):
-
To a sterile, RNase-free microcentrifuge tube, add the following on ice:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of 10 mM ATP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM UTP
-
1 µg of linearized DNA template
-
1 µL of RNasin® Ribonuclease Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment and Purification:
-
Add 1 µL of TURBO™ DNase and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using a column-based RNA cleanup kit or by ethanol precipitation.
-
-
Quantification and Quality Control:
-
Resuspend the purified RNA in RNase-free water.
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA by running an aliquot on a denaturing urea-PAGE gel.
-
Protocol 2: this compound-Corn Aptamer Fluorescence Assay
This protocol outlines the steps for measuring the fluorescence of the this compound-Corn aptamer complex.
-
Aptamer Folding:
-
Dilute the purified Corn aptamer to the desired concentration (e.g., 20 µM) in an appropriate assay buffer (e.g., 40 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.6).[9]
-
Heat the aptamer solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate proper folding.
-
-
Assay Setup:
-
Fluorescence Measurement:
Visualizations
Signaling Pathway of this compound-Corn Aptamer Fluorescence
Caption: Activation pathway of this compound fluorescence upon binding to the dimeric Corn aptamer.
Experimental Workflow for Troubleshooting Low Signal
Caption: A logical workflow for diagnosing and resolving low signal issues with this compound and Corn aptamer.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. go.zageno.com [go.zageno.com]
- 3. researchgate.net [researchgate.net]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corn aptamer [aptamer.ribocentre.org]
- 7. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Magnesium Ions and Crowding Agents on Structure and Stability of RNA Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lucernatechnologies.com [lucernatechnologies.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]
- 13. promegaconnections.com [promegaconnections.com]
- 15. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing DFHO Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in experiments utilizing the DFHO fluorogenic ligand and RNA aptamers like Corn.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is a high signal-to-noise ratio important?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic ligand that is essentially non-fluorescent on its own but becomes highly fluorescent upon binding to a specific RNA aptamer, such as Corn or Squash.[1][2][3] This "turn-on" mechanism is ideal for imaging RNA in living cells. A high signal-to-noise ratio (S/N) is crucial for distinguishing the true signal of the this compound-aptamer complex from background fluorescence, ensuring sensitive and accurate detection of the target RNA.[4]
Q2: My fluorescence signal is very weak or undetectable. What are the possible causes and solutions?
A weak or absent signal is a common issue. Here are several potential causes and troubleshooting steps:
-
Inefficient Aptamer Folding: The RNA aptamer must be correctly folded to bind this compound. Ensure that your experimental conditions, particularly temperature and buffer composition, are suitable for proper RNA folding. It's recommended to perform an annealing step by heating the RNA to 95°C for 3 minutes and then allowing it to cool to room temperature.[5]
-
Suboptimal Reagent Concentrations: The concentrations of both the this compound ligand and the RNA aptamer are critical. Titrate both reagents to find the optimal concentrations for your specific system. In published studies, this compound concentrations typically range from 10 µM to 20 µM for cellular imaging.[6]
-
Incorrect Spectral Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for the this compound-Corn complex (Excitation max: ~505 nm, Emission max: ~545 nm).[2][7]
-
Low RNA Expression: If you are expressing the aptamer in cells, low transcription levels will result in a weak signal. Verify the expression of your RNA-aptamer construct using an independent method like RT-qPCR.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can mask your signal. Consider the following to reduce background noise:
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence (autofluorescence). To mitigate this, include an unstained control sample to measure the baseline autofluorescence. If possible, choose a spectral window for detection that minimizes autofluorescence.
-
Excess this compound: While sufficient this compound is needed, excessive concentrations can contribute to background. Optimize the this compound concentration to the lowest level that still provides a robust signal.
-
Washing Steps: In live-cell imaging, unbound this compound can be a source of background. After incubating with this compound, wash the cells with fresh media to remove excess ligand.[8][9]
Q4: My signal is fading quickly during imaging. What is happening and what can I do?
Rapid signal loss is likely due to photobleaching, the light-induced destruction of the fluorophore.[10][11][12] While the this compound-Corn complex is known for its enhanced photostability compared to other RNA-fluorophore systems, it is not entirely immune to photobleaching.[3][7]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that still allows for adequate signal detection.[10]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[10]
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[10][13]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound-based experiments.
Table 1: Spectral Properties of the this compound-Corn Complex
| Parameter | Value | Reference |
| Excitation Maximum | ~505 nm | [2][7] |
| Emission Maximum | ~545 nm | [2][7] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [2] |
| Binding Affinity (Kd) | ~70 nM | [6] |
Table 2: Recommended Concentration Ranges for Cellular Imaging
| Reagent | Concentration Range | Notes | Reference |
| This compound | 10 µM - 20 µM | Optimal concentration should be determined empirically. | [6] |
| RNA Aptamer | Dependent on expression system | Expression levels should be sufficient for detection. |
Experimental Protocols
Protocol: Live-Cell RNA Imaging with this compound and Corn Aptamer
This protocol provides a general framework for imaging RNA tagged with the Corn aptamer in living mammalian cells.
Materials:
-
Mammalian cells expressing the Corn aptamer-tagged RNA of interest
-
This compound ligand
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP filter set)
Procedure:
-
Cell Culture: Culture the cells expressing the Corn aptamer-tagged RNA in a suitable imaging dish or plate.
-
This compound Loading: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Replace the existing medium in the imaging dish with the this compound-containing medium. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator to allow for this compound uptake and binding to the aptamer.
-
Washing (Optional but Recommended): To reduce background fluorescence from unbound this compound, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the this compound-Corn complex (Ex: ~505 nm, Em: ~545 nm).
-
Data Acquisition: Acquire images using the lowest possible excitation intensity and shortest exposure time that provide a clear signal to minimize phototoxicity and photobleaching.
Visual Guides
Below are diagrams illustrating key concepts and workflows for this compound experiments.
Caption: this compound fluorogenic signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Preventing DFHO Photobleaching in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of the fluorogenic dye DFHO during long-term live-cell imaging experiments. Find troubleshooting guides and frequently asked questions to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for long-term imaging?
A1: this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that is structurally similar to the chromophore of red fluorescent proteins (RFPs).[1][2] It is non-fluorescent on its own but becomes brightly fluorescent upon binding to a specific RNA aptamer, such as Corn.[1][2] This property makes it a powerful tool for imaging RNA in living cells. This compound is known for its high photostability, especially when bound to the Corn aptamer, and its low cytotoxicity, making it well-suited for long-term live-cell imaging experiments.[1][2][3]
Q2: What is photobleaching and what causes it?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] It is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the dye.[4] Factors that contribute to photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.
Q3: How can I minimize this compound photobleaching during my experiments?
A3: Several strategies can be employed to minimize photobleaching:
-
Optimize Illumination: Use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[4]
-
Use Antifade Reagents: Incorporate a commercial antifade reagent for live-cell imaging, such as ProLong™ Live Antifade Reagent, into your imaging medium.[5] These reagents often work by scavenging oxygen.[6][7]
-
Maintain Cell Health: Ensure your cells are healthy and in an optimal imaging medium. Stressed cells can be more susceptible to phototoxicity and photobleaching.
-
Choose the Right Imaging System: If available, use imaging systems with higher sensitivity detectors or techniques that reduce overall light exposure, such as spinning disk confocal microscopy.
Q4: Are there specific antifade reagents recommended for this compound?
A4: While specific studies on antifade reagents for this compound are limited, general-purpose live-cell antifade reagents that work by reducing the concentration of molecular oxygen are expected to be effective. ProLong™ Live Antifade Reagent, which utilizes an enzymatic oxygen scavenging system, is a suitable option to test for your this compound imaging experiments.[5][8]
Q5: Will prolonged imaging with this compound affect cellular signaling pathways?
A5: Currently, there is no evidence to suggest that this compound, at the concentrations typically used for live-cell imaging, directly interacts with or perturbs specific cellular signaling pathways. Its mechanism of fluorescence activation is based on binding to a genetically encoded RNA aptamer.[1][2] However, it is important to be mindful of the general phototoxic effects of any long-term fluorescence imaging, which can induce cellular stress responses.[9]
Troubleshooting Guide
Issue: Rapid loss of this compound fluorescence signal during time-lapse imaging.
| Potential Cause | Troubleshooting Steps |
| Excessive Excitation Light | Reduce the laser power to the lowest level that allows for clear visualization of the signal. Decrease the exposure time per frame. Increase the time interval between image acquisitions if your experimental design allows. |
| High Oxygen Concentration | Incorporate a live-cell compatible antifade reagent with an oxygen scavenging system (e.g., ProLong™ Live Antifade Reagent) into your imaging medium.[5][8] |
| Suboptimal Imaging Medium | Ensure you are using a high-quality, low-autofluorescence imaging medium. Supplement the medium with antioxidants like Trolox if compatible with your experiment. |
| Poor Cell Health | Verify cell viability before and during the experiment. Ensure the imaging environment (temperature, CO2, humidity) is stable and optimal for your cell type. |
| Incorrect Microscope Settings | Use a high quantum efficiency detector to maximize signal detection with lower excitation light. Ensure that the objective lens is clean and appropriate for your sample. |
Issue: Low initial this compound signal.
| Potential Cause | Troubleshooting Steps |
| Low Expression of the RNA Aptamer (e.g., Corn) | Verify the expression of your RNA aptamer construct using a secondary method if possible (e.g., RT-qPCR). Optimize the transfection or transduction protocol to increase expression levels. |
| Inefficient this compound Loading | Ensure the this compound concentration is optimal for your cell type and aptamer expression level (typically in the low micromolar range).[1] Increase the incubation time with this compound to allow for sufficient cellular uptake and binding to the aptamer. |
| Incorrect Filter Sets | Use appropriate excitation and emission filters for the this compound-aptamer complex (Excitation max ~505 nm, Emission max ~545 nm).[2] |
| This compound Degradation | Store this compound stock solutions protected from light and at the recommended temperature (-20°C).[2] Prepare fresh working solutions for each experiment. |
Data Presentation
Illustrative Photostability of this compound-Corn Complex Under Different Conditions
Disclaimer: The following data is illustrative and intended to provide a qualitative comparison based on the known high photostability of this compound. Actual photobleaching halftimes will vary depending on the specific experimental setup.
| Fluorophore | Imaging Condition | Excitation Laser Power | Photobleaching Halftime (seconds) |
| This compound-Corn | Standard Imaging Medium | Low (e.g., 1-5%) | >300 |
| This compound-Corn | Standard Imaging Medium | High (e.g., 20-50%) | ~120 |
| This compound-Corn | With Antifade Reagent | Low (e.g., 1-5%) | >600 |
| This compound-Corn | With Antifade Reagent | High (e.g., 20-50%) | ~300 |
| mCherry | Standard Imaging Medium | Low (e.g., 1-5%) | ~180 |
| mCherry | Standard Imaging Medium | High (e.g., 20-50%) | ~60 |
Experimental Protocols
Protocol 1: Long-Term Live-Cell Imaging of this compound with an RNA Aptamer
This protocol provides a general framework for long-term imaging of cells expressing an RNA aptamer (e.g., Corn) and labeled with this compound.
Materials:
-
Cells expressing the Corn RNA aptamer
-
This compound dye
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
ProLong™ Live Antifade Reagent (optional, but recommended)
-
Phosphate-buffered saline (PBS)
-
Imaging-compatible cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed the cells expressing the Corn RNA aptamer onto imaging-compatible plates or dishes at an appropriate density to allow for imaging of individual cells or small colonies. Allow cells to adhere and grow overnight.
-
This compound Loading:
-
Prepare a working solution of this compound in your imaging medium. A final concentration of 1-10 µM is a good starting point, but this should be optimized for your specific cell line and aptamer expression level.[1]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing imaging medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for cellular uptake and binding of this compound to the Corn aptamer.
-
-
(Optional) Addition of Antifade Reagent:
-
If using ProLong™ Live Antifade Reagent, prepare a working solution according to the manufacturer's instructions (typically a 1:100 dilution in imaging medium).[5]
-
Replace the this compound-containing medium with the medium containing both this compound and the antifade reagent.
-
Incubate for at least 15-30 minutes before imaging.[5]
-
-
Microscope Setup and Imaging:
-
Place the sample on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use an appropriate filter set for this compound (e.g., excitation ~505 nm, emission ~545 nm).[2]
-
Start with the lowest possible laser power and a short exposure time.
-
Adjust the gain to achieve a good signal-to-noise ratio.
-
Set up your time-lapse imaging parameters, including the total duration and the interval between acquisitions. Aim for the longest possible interval that still captures the dynamics of your biological process of interest.
-
-
Image Acquisition and Analysis:
-
Acquire the time-lapse series.
-
Analyze the images using appropriate software to quantify fluorescence intensity changes over time.
-
Visualizations
References
- 1. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 4. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Oxygen Scavenger Microscopy - FluMaXx; 1x kit | Hypermol [hypermol.com]
- 7. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DFHO Cell Permeability
Welcome to the technical support center for DFHO-based cell permeability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments using the this compound fluorogenic ligand and its corresponding RNA aptamers like Corn.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become fluorescent?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic ligand, meaning it is not fluorescent on its own. Its fluorescence is activated upon binding to a specific RNA aptamer, such as the "Corn" aptamer.[1][2] This interaction mimics the fluorescence activation of the chromophore in red fluorescent proteins (RFP).[2][3] The binding event induces a conformational change in this compound, causing it to become highly fluorescent with excitation and emission maxima around 505 nm and 545 nm, respectively.[2]
Q2: Why am I observing a weak or no fluorescent signal in my cells?
A weak or absent signal can stem from several factors.[4][5][6][7][8] Firstly, ensure that the cells are successfully expressing the Corn aptamer RNA. Low transcription or degradation of the aptamer will result in insufficient binding sites for this compound. Secondly, the intracellular concentration of this compound may be too low due to poor cell permeability or active removal by efflux pumps.[9][10][11][12] Lastly, check your imaging settings, including the excitation and emission wavelengths, to ensure they are optimal for the this compound-Corn complex.[13][14]
Q3: What are efflux pumps and how do they affect my experiment?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including fluorescent dyes, out of the cell.[15] This can significantly reduce the intracellular concentration of this compound, leading to a weak signal.[9][10][11][12] Many cell types, particularly cancer cell lines and bacteria, express high levels of efflux pumps, which can be a major hurdle in achieving bright cellular labeling with this compound.
Q4: Can this compound be toxic to my cells?
This compound is generally considered to have low cytotoxicity, making it suitable for live-cell imaging.[3] However, it is always good practice to perform a cell viability assay to confirm that the concentrations of this compound and any other reagents (like efflux pump inhibitors) used in your experiment are not adversely affecting your cells.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
This is one of the most common issues encountered. The following troubleshooting guide will help you systematically identify and resolve the root cause.
Troubleshooting Workflow for Low Fluorescence
Caption: A stepwise guide to troubleshooting low fluorescence signals in this compound experiments.
| Potential Cause | Recommendation | Experimental Context |
| Insufficient Aptamer Expression | Verify the expression of the Corn aptamer using methods like RT-qPCR. Ensure your expression vector and transfection/transduction method are optimal for your cell type. | Cell line development, transient transfection |
| Suboptimal this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Typical starting concentrations are in the low micromolar range. | Staining protocol optimization |
| Incorrect Imaging Parameters | Confirm that the excitation and emission filters on your microscope are appropriate for the this compound-Corn complex (Ex/Em ~505/545 nm).[2] | Fluorescence microscopy, flow cytometry |
| Efflux Pump Activity | Treat cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if the fluorescence signal increases. | Live-cell imaging in cancer or bacterial cells |
| Low Cell Permeability | Increase incubation time with this compound. Ensure cells are healthy and the cell membrane is intact. | General cell staining |
| This compound Degradation | Prepare fresh this compound solutions and protect them from light. Store stock solutions at -20°C or -80°C as recommended.[1] | Reagent preparation |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from the this compound-Corn complex.
| Potential Cause | Recommendation | Experimental Context |
| Excessive this compound Concentration | Reduce the concentration of this compound used for staining. | Staining protocol optimization |
| Non-specific Binding | Increase the number and duration of wash steps after this compound incubation to remove unbound dye. | Staining protocol |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If high, consider using a different imaging channel or spectral unmixing if available. | Fluorescence microscopy |
| Contaminated Reagents | Use high-purity reagents and sterile, filtered buffers to avoid fluorescent contaminants. | Reagent preparation |
Experimental Protocols
Protocol 1: Assessing this compound Permeability and Efflux
This protocol allows for the qualitative and quantitative assessment of this compound accumulation and the effect of efflux pumps.
Workflow for Assessing this compound Permeability and Efflux
Caption: Experimental workflow to determine the impact of efflux pumps on this compound accumulation.
Methodology:
-
Cell Preparation: Seed cells expressing the Corn aptamer in a suitable format (e.g., 96-well plate for plate reader/microscopy, or culture flasks for flow cytometry).
-
Treatment Groups:
-
Control Group: Cells treated with this compound in a suitable buffer (e.g., HBSS).
-
Inhibitor Group: Cells pre-incubated with an efflux pump inhibitor (e.g., 10-50 µM verapamil) for 30-60 minutes, followed by the addition of this compound.
-
-
This compound Incubation: Add this compound to all wells at the desired final concentration (e.g., 5-20 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS to remove extracellular this compound.
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images using appropriate filter sets.
-
Flow Cytometry: Harvest cells and analyze the fluorescence intensity.
-
Plate Reader: Measure the fluorescence intensity directly in the plate.
-
-
Data Analysis: Quantify and compare the mean fluorescence intensity between the control and inhibitor-treated groups. A significant increase in fluorescence in the inhibitor group indicates that efflux pumps are actively removing this compound from the cells.
Protocol 2: Cell Viability Assay
It is crucial to ensure that the experimental conditions are not cytotoxic. A standard MTT or resazurin-based assay can be used.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat the cells with the same concentrations of this compound and/or efflux pump inhibitors as used in the permeability assay. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of DMSO).
-
Incubation: Incubate for the same duration as your permeability experiment.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to the vehicle control.
Data Presentation
Table 1: Example Data from this compound Efflux Assay
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| This compound Only (Control) | 1500 | 120 | 1.0 |
| This compound + Verapamil | 6000 | 450 | 4.0 |
| This compound + Cyclosporin A | 5250 | 380 | 3.5 |
Table 2: Example Data from Cell Viability (MTT) Assay
| Treatment Group | % Cell Viability (Normalized to Vehicle Control) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| This compound (20 µM) | 98.5 | 6.1 |
| Verapamil (50 µM) | 95.2 | 7.3 |
| This compound + Verapamil | 94.1 | 6.8 |
Signaling Pathways and Logical Relationships
Efflux Pump Mechanism and Inhibition
Caption: Diagram illustrating the competition between this compound binding to the Corn aptamer and its removal by efflux pumps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. immudex.com [immudex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving DFHO fluorescence signal stability in cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DFHO fluorogenic probe for live-cell RNA imaging.
Troubleshooting Guide
This section addresses common problems encountered during this compound imaging experiments, offering structured solutions to enhance signal stability and quality.
Problem 1: Weak or No Fluorescence Signal
A faint or undetectable signal can arise from several factors, from probe concentration to issues with the RNA aptamer expression.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Titrate the this compound concentration. A common starting point is 10 µM, but the optimal concentration can vary.[1] Create a dilution series (e.g., 5 µM, 10 µM, 20 µM, 40 µM) to find the best signal-to-noise ratio for your specific cell line and aptamer expression level.[2] |
| Inadequate Incubation Time | Optimize the incubation time. Fluorescence enhancement can be very rapid, with signals detectable within minutes.[2] Try a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine when the signal plateaus.[3] |
| Low Expression of RNA Aptamer (e.g., Corn, Mango) | Verify aptamer expression using a reliable method such as RT-qPCR. Ensure your genetic construct is correct and transfection/transduction was successful.[3] |
| Incorrect Microscope Filter Set | Confirm that your microscope's filter sets match the spectral properties of the this compound-aptamer complex. The excitation maximum is ~505 nm and the emission maximum is ~545 nm.[1][4] A YFP or similar filter set is often suitable.[1] |
| Improper this compound Stock Preparation/Storage | This compound is typically resuspended in DMSO to a stock concentration of 10 mM and stored at -20°C.[1] Avoid repeated freeze-thaw cycles. Ensure the dye is fully dissolved before diluting into your experimental buffer. |
Problem 2: Rapid Signal Loss (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] While the this compound-Corn complex is known to be highly photostable compared to other RNA-fluorophore systems, intense or prolonged imaging can still lead to signal decay.[1][7]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#FFFFFF", size="10,5!"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} caption: "Workflow for diagnosing and mitigating this compound photobleaching."
Strategies to Minimize Photobleaching
| Parameter | Action | Rationale |
| Excitation Light | Reduce laser power or lamp intensity to the minimum level required for a sufficient signal.[6][8] | The rate of photobleaching is directly related to the intensity of the excitation light.[8] |
| Exposure Time | Use the shortest possible exposure time that provides a good signal-to-noise ratio.[6] | Minimizing the duration of light exposure reduces the total number of excitation-emission cycles a fluorophore undergoes, extending its fluorescent lifetime.[6][8] |
| Imaging Frequency | For time-lapse experiments, increase the interval between image acquisitions. | This reduces the cumulative light exposure on the sample over the course of the experiment. |
| Antifade Reagents | For fixed-cell imaging, use a commercially available antifade mounting medium. | These reagents contain oxygen scavengers that reduce the chemical reactions leading to photobleaching.[8][9] |
| Hardware | Use neutral density (ND) filters to attenuate the excitation light before it reaches the sample.[9] | ND filters provide a calibrated way to reduce light intensity without changing the spectral quality of the light. |
Problem 3: High Background Fluorescence
High background can obscure the specific signal from the this compound-aptamer complex, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess Extracellular this compound | After incubation, wash the cells once or twice with pre-warmed imaging medium or buffer (e.g., PBS) before imaging.[3] Cellular fluorescence can be effectively removed with brief washing steps.[2] |
| High this compound Concentration | While necessary for signal, excessively high concentrations can increase background from unbound this compound, which has low but measurable fluorescence.[7] Perform a concentration titration to find the optimal balance. |
| Cellular Autofluorescence | Image a control group of cells that do not express the RNA aptamer but are incubated with this compound. This will establish the baseline autofluorescence. If high, try imaging in a phenol (B47542) red-free medium. |
| Nonspecific Binding | Low concentrations of this compound are generally sufficient, which helps reduce background from nonspecific interactions.[10] Ensure washes are performed to remove any loosely bound dye. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound (3,5-Difluoro-4-Hydroxybenzylidene Imidazolinone-2-oxime) is a fluorogenic dye, meaning it is non-fluorescent on its own but becomes highly fluorescent upon binding to a specific RNA aptamer, such as Corn or Squash.[1][4] This system is genetically encodable; the aptamer is expressed in cells as an RNA tag, and fluorescence is activated by adding the cell-permeable this compound dye.[1]
dot graph G { layout=dot; rankdir=LR; bgcolor="#FFFFFF"; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Mechanism of this compound fluorescence activation by an RNA aptamer."
Q2: What are the spectral properties of the this compound-Corn complex? The this compound-Corn complex has an excitation maximum at approximately 505 nm and an emission maximum at approximately 545 nm.[1][4]
Q3: How should I prepare and store this compound? It is recommended to resuspend lyophilized this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.[1] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[1]
Q4: Is this compound toxic to cells? this compound exhibits negligible toxicity in living cells at typical working concentrations (e.g., 10 µM), making it well-suited for live-cell imaging experiments.[1][7]
Q5: How does the photostability of this compound-Corn compare to other fluorescent systems? The this compound-Corn complex has been shown to be markedly more photostable than other aptamer-based systems like Broccoli-DFHBI and even some fluorescent proteins like mVenus.[1][7] This improved stability allows for more quantitative and long-term imaging experiments.[7]
Experimental Protocols
Protocol 1: Standard this compound Staining and Imaging of Live Cells
This protocol provides a general guideline for staining live cells expressing an RNA aptamer (e.g., Corn) with this compound.
-
Cell Preparation: Plate cells expressing the RNA aptamer on a suitable imaging dish or plate (e.g., glass-bottom µ-slides). Allow cells to adhere and reach the desired confluency (typically 60-80%).[11]
-
Prepare this compound Working Solution: Thaw a stock aliquot of 10 mM this compound in DMSO. Dilute the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration (start with 10 µM). Vortex briefly to ensure it is fully mixed.
-
Cell Staining: Aspirate the old medium from the cells. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[3]
-
Washing (Optional but Recommended): To reduce background fluorescence, gently aspirate the this compound-containing medium and wash the cells once with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS with Ca2+/Mg2+).[3]
-
Imaging: Add fresh imaging buffer to the cells. Image using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~505 nm, Emission: ~545 nm).[1][4]
-
Optimization: If the signal is too low or the background is too high, adjust the this compound concentration and incubation time as described in the troubleshooting section.
dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} caption: "Basic experimental workflow for live-cell imaging with this compound."
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Small Molecules and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptgcn.com [ptgcn.com]
DFHO Signal Quantitative Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantitative analysis of the DFHO (dihydroxy-L-phenylalanine-derived hydroperoxy-linoleic acid) signal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in my this compound assay?
High background fluorescence can be caused by several factors:
-
Contaminated reagents: Buffers, solvents, or even the microplates themselves may contain fluorescent impurities.
-
Autofluorescence from biological samples: Cellular components like NADH, FAD, and certain amino acids can fluoresce at similar wavelengths to the this compound probe.
-
Sub-optimal probe concentration: Using a probe concentration that is too high can lead to non-specific binding and increased background.
-
Incomplete removal of unbound probe: Insufficient washing steps can leave residual unbound probe in the wells.
Q2: Why am I observing a weak or no signal in my positive control wells?
A weak or absent signal in positive controls typically points to an issue with a critical component of the assay:
-
Degraded this compound standard: The this compound standard may have degraded due to improper storage or handling. It is sensitive to light and temperature.
-
Inactive enzyme or catalyst: If the assay relies on an enzymatic reaction to generate the signal, the enzyme may have lost its activity.
-
Incorrect filter set on the plate reader: Ensure that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in the this compound assay.
-
Quenching of the fluorescent signal: Components in your sample or buffer could be quenching the fluorescence.
Q3: What is the best way to prepare my biological samples for this compound analysis?
Sample preparation is critical for accurate this compound quantification. Here are some general guidelines:
-
Minimize freeze-thaw cycles: Repeated freezing and thawing can degrade this compound. Aliquot samples after the initial processing if they will be used for multiple experiments.
-
Use appropriate lysis buffers: The choice of lysis buffer can impact this compound stability. Avoid buffers with components that can interfere with the assay chemistry.
-
Protein concentration normalization: Normalize samples by protein concentration to ensure that differences in signal are due to changes in this compound levels and not variations in the amount of sample loaded.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound quantitative analysis experiments.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting volumes. | Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Edge effects on the microplate. | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | |
| Incomplete mixing of reagents in wells. | Gently tap the plate or use an orbital shaker to ensure thorough mixing of all components added to the wells. | |
| Non-linear Standard Curve | Incorrect dilution of the this compound standard. | Prepare fresh dilutions of the standard for each experiment. Perform serial dilutions carefully and ensure complete mixing at each step. |
| Saturation of the detector at high concentrations. | Reduce the gain or sensitivity setting on the plate reader. You may also need to adjust the concentration range of your standard curve. | |
| Degradation of the standard during the assay. | Prepare the standard curve immediately before use and protect it from light. | |
| Signal Drift Over Time | Temperature fluctuations in the plate reader. | Allow the plate reader to warm up to the required temperature before starting the measurement. Ensure the lab environment has a stable temperature. |
| Photobleaching of the fluorophore. | Minimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity and the shortest read time that still provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol: Preparation of a this compound Standard Curve
-
Prepare a stock solution of this compound: Dissolve the lyophilized this compound standard in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mM. Store this stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare a working solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it with the assay buffer to a concentration of 100 µM. This will be your highest concentration point on the standard curve.
-
Perform serial dilutions: Create a series of standards by performing 2-fold serial dilutions from the 100 µM working solution. A typical standard curve might include concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.
-
Plate the standards: Pipette a fixed volume (e.g., 50 µL) of each standard dilution into the wells of the microplate in triplicate.
-
Add assay reagents: Add the other components of the assay (e.g., detection probe, enzyme) to the wells containing the standards.
-
Incubate: Incubate the plate for the recommended time and temperature, protected from light.
-
Read the fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
Visualizations
Caption: A simplified diagram of a hypothetical this compound signaling pathway.
Caption: A general experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting flowchart for common this compound assay issues.
Technical Support Center: Optimizing DFHO Staining and Washing Protocols
Welcome to the technical support center for the DFHO fluorogenic dye system. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize washing steps and minimize background signal when using this compound for live-cell RNA imaging.
Troubleshooting Guide: High Background Fluorescence with this compound
High background fluorescence can obscure the specific signal from your target RNA, leading to inconclusive results. This guide provides a systematic approach to identifying and resolving the root causes of high background when using the this compound dye with the Corn aptamer.
Question: I am observing high background fluorescence in my negative control cells (not expressing the Corn aptamer) and/or in the extracellular space. What are the likely causes and how can I fix this?
Answer: High background fluorescence with this compound can stem from several factors, including insufficient washing, inappropriate dye concentration, or issues with the imaging medium. Follow these troubleshooting steps to diagnose and resolve the issue.
Step 1: Verify and Optimize Washing Protocol
Insufficient removal of unbound this compound is the most common cause of high background.
Recommended Washing Protocol: A standard and effective method for removing unbound this compound is to wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
Experimental Protocol: Standard this compound Wash
-
Initial Wash: After the this compound incubation period, gently aspirate the staining medium from your cells.
-
DPBS Wash: Add a sufficient volume of fresh, room temperature DPBS to cover the cells.
-
Incubation: Incubate for 1-3 minutes.
-
Repeat: Aspirate the DPBS and repeat the wash step two more times for a total of three washes.[1][2][3]
-
Imaging: After the final wash, add fresh imaging medium to the cells before proceeding with microscopy.
Troubleshooting Washing Steps:
-
Increase Wash Duration: If background remains high, increase the incubation time for each wash step to 5 minutes.
-
Increase Number of Washes: For particularly high background, increase the number of washes to four or five.
-
Gentle Agitation: Introduce gentle, slow agitation on an orbital shaker during the wash steps to enhance the removal of unbound dye.
Step 2: Optimize this compound Concentration
Using too high a concentration of this compound can lead to increased non-specific binding and higher background fluorescence.
Troubleshooting this compound Concentration:
-
Titration Experiment: If you suspect the this compound concentration is too high, perform a titration experiment. Test a range of concentrations (e.g., 5 µM, 10 µM, 15 µM, 20 µM) to determine the optimal concentration that provides a high signal-to-noise ratio for your specific cell type and experimental setup. A typical starting concentration for this compound is 10 µM.[1][2][3]
Step 3: Evaluate Imaging Medium and Buffers
Components in your imaging medium or buffers can sometimes contribute to background fluorescence.
Troubleshooting Medium and Buffers:
-
Phenol (B47542) Red: If your imaging medium contains phenol red, this can contribute to background fluorescence. Whenever possible, use a phenol red-free imaging medium for fluorescence microscopy.
-
Serum Autofluorescence: Fetal Bovine Serum (FBS) and other serum components can be autofluorescent. If possible, reduce the serum concentration in your imaging medium or use a serum-free medium for the duration of the imaging experiment.
-
Buffer Purity: Ensure that all buffers and solutions are freshly prepared with high-purity water and filtered to remove any potential microbial or particulate contamination that could contribute to background signal.[4]
Logical Workflow for Troubleshooting High Background
Below is a DOT script for a Graphviz diagram outlining the logical steps for troubleshooting high background fluorescence with this compound.
A logical workflow for troubleshooting high background fluorescence in this compound staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for washing cells after this compound staining?
A1: Dulbecco's Phosphate-Buffered Saline (DPBS) is a commonly used and effective buffer for washing cells after this compound staining.[1][2][3] It is isotonic and non-toxic to cells, making it suitable for live-cell imaging applications.
Q2: How many wash steps are necessary to remove unbound this compound?
A2: A minimum of three wash steps of 1-3 minutes each is recommended to effectively remove unbound this compound.[1][2][3] However, this may need to be optimized for your specific cell type and experimental conditions. If high background persists, increasing the number of washes is a good troubleshooting step.
Q3: Can I use a different buffer for washing, such as PBS or HBSS?
A3: While DPBS is documented for this purpose, other isotonic buffers like Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) are likely to be effective as well. It is important to ensure the buffer is at a physiological pH and temperature to maintain cell health.
Q4: Will extensive washing lead to a loss of specific signal?
A4: The binding of this compound to the Corn aptamer is a dynamic process. While thorough washing is necessary to remove unbound dye, excessive or harsh washing could potentially lead to some dissociation of the this compound from the aptamer, resulting in a decrease in the specific signal. It is important to find a balance that minimizes background without significantly impacting the signal from the target RNA.
Q5: Should the washing buffer be at a specific temperature?
A5: For live-cell imaging, it is recommended to use washing buffer at room temperature or 37°C to avoid shocking the cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a standard this compound staining and washing protocol as derived from published literature.
| Parameter | Recommended Value | Reference |
| This compound Staining Concentration | 10 µM | [1][2][3] |
| Staining Incubation Time | 20-30 minutes | [1][2][3] |
| Washing Buffer | DPBS | [1][2][3] |
| Number of Washes | 3 | [1][2][3] |
| Duration of Each Wash | 1-3 minutes | [1][2][3] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for live-cell imaging using this compound and the Corn aptamer, including the critical washing steps.
A general experimental workflow for this compound staining and live-cell imaging.
References
- 1. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DFHO and DFHBI Photostability in RNA Imaging
For researchers engaged in RNA imaging, the choice of fluorophore is critical to the success and reproducibility of experiments. Among the array of available tools, the fluorogenic RNA aptamer systems, which utilize small molecules that become fluorescent upon binding to a specific RNA sequence, have gained prominence. Two such small molecules are 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO). This guide provides an objective comparison of their photostability, supported by experimental data, to assist researchers in selecting the optimal fluorophore for their needs.
The primary limitation of early RNA imaging systems, such as the Spinach aptamer paired with DFHBI, is their susceptibility to photobleaching.[1][2] This phenomenon, characterized by a rapid decay in fluorescence upon continuous light exposure, hinders long-term imaging and quantitative analysis.[3] The development of this compound, in conjunction with its cognate aptamer Corn, was a direct effort to overcome this challenge.[1][4]
Quantitative Comparison of Fluorophore Performance
The selection of a fluorophore is often a trade-off between brightness, photostability, and spectral properties. The following table summarizes the key performance metrics of this compound and DFHBI when complexed with their respective RNA aptamers.
| Feature | This compound with Corn Aptamer | DFHBI with Spinach/Broccoli Aptamers |
| Relative Photostability | High; markedly enhanced compared to DFHBI.[4][5] | Low; susceptible to rapid photobleaching.[3] |
| Photobleaching Mechanism | Potentially improved RNA-mediated photostability due to extended π-conjugation from an N-hydroxy imine substituent.[1] | Light-induced cis-trans isomerization, leading to dissociation from the aptamer.[1][6] |
| Fluorescence Recovery | Stable fluorescence signal maintained during continuous imaging.[4] | Slow recovery due to the slow dissociation of the trans-isomer and slow rebinding of the cis-isomer.[6] |
| Peak Excitation | ~505 nm[7] | ~447 nm (with Spinach2)[8] |
| Peak Emission | ~545 nm[5][7] | ~501 nm (with Spinach2)[8] |
| Primary Aptamer(s) | Corn, Squash[1][5] | Spinach, Spinach2, Broccoli[1][8] |
Mechanism of Fluorescence and Photobleaching
The fluorescence of both DFHBI and this compound is activated upon binding to their cognate RNA aptamers, which constrain the fluorophore in a planar conformation, thereby increasing its quantum yield.[9] However, the structural differences between the two molecules have significant implications for their photostability.
-
DFHBI: The photobleaching of the Spinach-DFHBI complex is primarily caused by a light-induced isomerization of the DFHBI molecule from its fluorescent cis form to a non-fluorescent trans form. This change in conformation leads to the dissociation of the fluorophore from the RNA aptamer, resulting in a loss of fluorescence.[3][10] The recovery of the signal is often slow, as it depends on the dissociation of the photobleached trans-DFHBI and the rebinding of a fresh cis-DFHBI molecule from the solution.[6]
-
This compound: this compound was designed to improve upon the photostability of DFHBI. It contains an N-hydroxy imine substituent which extends the π-conjugation of the fluorophore.[1] This modification is thought to enhance the RNA-mediated photostability of the complex.[7] When bound to the Corn aptamer, the this compound complex exhibits significantly greater resistance to photobleaching, allowing for prolonged and quantitative imaging experiments that are challenging with the DFHBI system.[4][11]
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical workflow for comparing the photostability of RNA-fluorophore complexes.
Detailed Experimental Protocol: Photostability Assay
This protocol provides a general methodology for assessing the photostability of this compound and DFHBI complexes with their respective RNA aptamers, both in vitro and in living cells.
1. Reagent Preparation
-
RNA Aptamers: Synthesize RNA aptamers (e.g., Corn, Broccoli) via in vitro transcription from a DNA template. Purify the RNA using appropriate methods.
-
RNA Folding: To ensure proper folding, dilute the purified RNA in water, heat at 75°C for 2 minutes, and then cool to 25°C at a rate of 0.1°C/s. Add a buffered solution (e.g., containing KCl and MgCl2) and incubate for 10 minutes.[12]
-
Fluorophore Stock Solutions: Resuspend lyophilized this compound or DFHBI in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.[5]
2. In Vitro Photostability Assay
-
Complex Formation: Prepare solutions containing the folded RNA aptamer (e.g., 20 µM) and its corresponding fluorophore (e.g., 2 µM) in a suitable buffer.[4][13] Ensure the RNA is in excess to maximize fluorophore binding.[13]
-
Sample Mounting: To observe individual complexes, the solution can be emulsified in microscope immersion oil to create aqueous droplets for imaging.[4]
-
Microscopy:
-
Place the sample on a fluorescence microscope.
-
Use appropriate filter sets: For Corn-DFHO, use a YFP filter cube (e.g., ex 500/24 nm, em 542/27 nm). For Broccoli-DFHBI, a GFP/FITC filter cube is suitable (e.g., ex 488 nm, em 500-550 nm).[4][14]
-
Illuminate the sample continuously at full laser power.
-
Acquire a series of images at set intervals (e.g., every 20 ms) until the fluorescence signal significantly diminishes or stabilizes.[4]
-
3. Live-Cell Photostability Assay
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the RNA aptamer of interest.
-
Fluorophore Incubation: Incubate the transfected cells with the corresponding fluorophore (e.g., 10 µM this compound or DFHBI-1T) in the growth medium for a designated period.[15]
-
Imaging:
-
Wash the cells to remove excess fluorophore and replace with fresh imaging medium.
-
Identify cells expressing the fluorescently tagged RNA.
-
Perform time-lapse imaging under continuous illumination as described in the in vitro assay.[15]
-
4. Data Analysis
-
Intensity Measurement: For each time point, measure the mean fluorescence intensity of the RNA-fluorophore complex (either in droplets or within cells).
-
Normalization: Normalize the fluorescence intensity at each time point to the initial intensity at time zero.
-
Plotting: Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
Conclusion
The experimental evidence clearly indicates that the this compound-Corn system offers substantially improved photostability compared to the DFHBI-based systems like Spinach and Broccoli.[4][5] While DFHBI is a valuable tool and its derivatives like DFHBI-1T have shown improved brightness, its inherent susceptibility to photoisomerization remains a significant drawback for applications requiring long-term or high-intensity imaging.[1] For researchers and drug development professionals prioritizing quantitative and stable RNA tracking, this compound emerges as the superior choice. The enhanced photostability of the Corn-DFHO complex facilitates more reliable and extended imaging, opening avenues for deeper insights into the dynamics of RNA in living cells.[11]
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Corn-DFHO and Spinach-DFHBI Fluorogenic RNA Aptamer Systems
In the landscape of molecular biology and drug development, the ability to visualize and track RNA in real-time within living cells is paramount. Fluorogenic RNA aptamers, which bind to specific ligands and induce their fluorescence, have emerged as powerful tools for this purpose. This guide provides a detailed comparison of two prominent systems: the Corn-DFHO and the Spinach-DFHBI systems, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental choices.
Performance Comparison: Corn-DFHO vs. Spinach-DFHBI
The selection of an appropriate RNA-fluorogen system is critical and depends on the specific experimental requirements, such as the desired brightness, photostability, and spectral properties. The following table summarizes the key quantitative performance metrics of the Corn-DFHO and Spinach-DFHBI systems.
| Property | Corn-DFHO System | Spinach-DFHBI System |
| Fluorogen | DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) | DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) |
| RNA Aptamer | Corn | Spinach (and its variants like Spinach2, Broccoli) |
| Excitation Max (λex) | ~505 nm[1] | ~447 nm[2][3] |
| Emission Max (λem) | ~545 nm[1] | ~501 nm[2][3] |
| Fluorescence Color | Yellow[1][4] | Green[5] |
| Dissociation Constant (Kd) | ~70 nM[6][7] | ~300 nM - 1.18 µM[3][5] |
| Quantum Yield (Φ) | Not explicitly reported | ~0.72[8] |
| Photostability | Markedly enhanced photostability in vitro and in vivo[6][9][10][11] | Susceptible to photobleaching due to photoisomerization of DFHBI[12] |
| Structural Basis | Homodimer of Corn aptamers encapsulating one this compound molecule at the interface, involving G-quadruplexes from each protomer.[1][10][13] | A single Spinach aptamer monomer with a G-quadruplex motif that binds and stabilizes the DFHBI fluorophore.[8] |
Signaling Pathway and Experimental Workflow
The fundamental principle of both systems involves the binding of a non-fluorescent or weakly fluorescent small molecule (the fluorogen) by a specific RNA aptamer. This binding event induces a conformational change in the fluorogen, restricting its rotational freedom and leading to a significant increase in fluorescence emission.
Aptamer-Fluorogen Binding Mechanism
Caption: Aptamer-fluorogen binding and fluorescence activation.
General Experimental Workflow
The following diagram outlines a typical workflow for utilizing either the Corn-DFHO or Spinach-DFHBI system for in vivo RNA imaging.
Caption: A generalized workflow for cellular RNA imaging.
Experimental Protocols
In Vitro Fluorescence Measurement
This protocol is adapted from methodologies described for characterizing RNA aptamer-fluorogen interactions.
Objective: To determine the fluorescence enhancement and binding affinity (Kd) of the RNA aptamer-fluorogen complex.
Materials:
-
Purified RNA aptamer (Corn or Spinach)
-
Fluorogen stock solution (this compound or DFHBI in DMSO)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 125 mM KCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
RNA Refolding: Dilute the purified RNA aptamer to the desired concentration in the assay buffer. Heat the solution to 90-95°C for 2-3 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Fluorogen Dilution: Prepare a series of dilutions of the fluorogen (this compound or DFHBI) in the assay buffer.
-
Binding Reaction: In a microplate or cuvette, mix a fixed concentration of the refolded RNA aptamer with varying concentrations of the fluorogen.
-
Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 15-30 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the specific system (see table above).
-
Data Analysis: Plot the fluorescence intensity as a function of the fluorogen concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).[3]
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
This protocol provides a general overview of the SELEX process used to identify RNA aptamers.
Objective: To isolate high-affinity RNA aptamers that bind to a specific target molecule (in this case, this compound or DFHBI).
Materials:
-
ssDNA library with a randomized region flanked by constant primer binding sites.
-
T7 RNA polymerase for in vitro transcription.
-
Target molecule immobilized on a solid support (e.g., agarose (B213101) beads).
-
Reverse transcriptase and PCR reagents.
Procedure:
-
Library Preparation: Synthesize a large library of single-stranded DNA (ssDNA) molecules with a central randomized sequence.
-
In Vitro Transcription: Use T7 RNA polymerase to transcribe the ssDNA library into an RNA library.
-
Binding: Incubate the RNA library with the immobilized target molecule (this compound or DFHBI).
-
Partitioning: Wash the solid support to remove non-binding RNA sequences.
-
Elution: Elute the RNA molecules that have bound to the target.
-
Reverse Transcription and PCR: Reverse transcribe the eluted RNA back into cDNA and then amplify the cDNA using PCR with primers corresponding to the constant regions.
-
Iteration: The amplified DNA is then used as the template for the next round of in vitro transcription, and the entire process is repeated for multiple rounds (typically 8-15 rounds) with increasing selection stringency to enrich for high-affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then characterized for their binding affinity and fluorescence-inducing properties.
Caption: The iterative SELEX process for aptamer discovery.
Conclusion
Both the Corn-DFHO and Spinach-DFHBI systems are invaluable for RNA imaging. The Spinach-DFHBI system, being one of the pioneering platforms, has a wealth of literature and established protocols. However, its primary limitation is its susceptibility to photobleaching. The Corn-DFHO system addresses this critical issue, offering significantly enhanced photostability, which is a major advantage for quantitative and long-term imaging experiments.[2][11] The choice between these two systems will ultimately be dictated by the specific demands of the research application, with the Corn-DFHO system being particularly well-suited for studies requiring robust and stable fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G-Quadruplex-Containing RNA Activates Fluorescence in a GFP-Like Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing Fluorescence Properties of Turn-on RNA Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 5. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 8. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating RNA in Live Cells: A Comparative Guide to DFHO and Other Fluorescent RNA Probes
For researchers, scientists, and drug development professionals navigating the dynamic world of live-cell RNA imaging, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the fluorescent RNA probe DFHO against other popular alternatives, supported by experimental data and detailed protocols to inform your selection process.
The ability to visualize RNA in real-time within living cells is paramount for understanding gene expression, RNA trafficking, and the intricate dance of ribonucleoprotein complexes. At the forefront of this technology are fluorogenic RNA aptamers—short, structured RNA sequences that bind to specific, otherwise non-fluorescent dyes (fluorophores) and cause them to light up. This guide focuses on 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound), a fluorophore that mimics the chromophore of red fluorescent proteins (RFPs), and its performance in comparison to other widely used fluorescent RNA probe systems, including those based on the green fluorescent protein (GFP) mimic DFHBI (e.g., Spinach and Broccoli) and the RNA Mango system.
Performance Comparison: this compound vs. The Field
The selection of an optimal fluorescent RNA probe hinges on several key performance indicators: brightness, photostability, binding affinity, and signal-to-noise ratio. This compound, in complex with its cognate aptamers Corn and Squash, offers a compelling set of advantages, particularly in terms of photostability.
Quantitative Performance Metrics
The following table summarizes the key quantitative performance metrics for this compound and other commonly used fluorescent RNA probes. Data has been compiled from various studies to provide a comparative overview.
| Property | This compound-Corn | This compound-Squash | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | RNA Mango-TO1-Biotin |
| Fluorophore | This compound | This compound | DFHBI-1T | DFHBI-1T | TO1-Biotin |
| Excitation Max (nm) | ~505 | N/A | ~470 | ~470 | ~510 |
| Emission Max (nm) | ~545 | N/A | ~505 | ~505 | ~535 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 29,000 | N/A | 28,900 | 28,900 | N/A |
| Quantum Yield | 0.25[1] | N/A | 0.414 | 0.414 | ~0.13[2] |
| Brightness (Rel. to Corn-DFHO) | 1.00[3] | N/A | N/A | N/A | N/A |
| Dissociation Constant (Kd, nM) | 70 | 54 | 305 ± 39 | 305 ± 39 | ~3 |
| Photostability | High[3][4][5][6] | High | Low[5] | Low[3][5] | Moderate[5] |
Key Advantages of this compound-Based Probes
The primary advantage of the this compound-Corn system is its exceptional photostability.[3][4][5][6] This resistance to photobleaching under continuous illumination is a significant benefit for time-lapse imaging and quantitative studies where stable and prolonged signal acquisition is crucial.[3][4] While DFHBI-based probes like Spinach and Broccoli are known for their rapid photobleaching, this compound, when bound to the Corn aptamer, exhibits markedly increased resilience.[3][5] This enhanced photostability is not an intrinsic property of the this compound fluorophore itself but is conferred by the specific interaction with the Corn aptamer.[6]
In contrast, RNA Mango offers the advantage of a very high binding affinity (low nanomolar Kd) to its fluorophore, TO1-Biotin, which can be beneficial for detecting low-abundance RNAs.[7] However, the photostability of RNA Mango, while better than DFHBI-based systems, is generally considered to be lower than that of the this compound-Corn complex.[5]
Signaling Pathways and Experimental Workflows
The underlying principle for all these fluorescent RNA probes is a "light-up" mechanism where the binding of the fluorophore to the RNA aptamer restricts its rotational freedom, leading to a significant increase in its quantum yield and, consequently, a bright fluorescent signal.
Signaling Pathway
Caption: Fluorophore activation upon binding to its RNA aptamer.
General Experimental Workflow for Live-Cell Imaging
Caption: A typical workflow for live-cell RNA imaging.
Experimental Protocols
Detailed and reproducible protocols are essential for successful RNA imaging experiments. Below are generalized protocols for in vitro characterization and live-cell imaging using this compound and other fluorescent RNA probes.
In Vitro Characterization of Fluorescent RNA Probes
This protocol outlines the steps to determine the fluorescence enhancement and binding affinity of a fluorescent RNA aptamer-fluorophore pair.
Materials:
-
Purified RNA aptamer
-
Fluorophore (e.g., this compound) stock solution in DMSO
-
RNA folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Fluorometer
Procedure:
-
RNA Folding: Dilute the purified RNA aptamer in RNA folding buffer to the desired concentration. Heat the solution to 75-95°C for 2-5 minutes, then cool slowly to room temperature to ensure proper folding.
-
Fluorophore Dilution: Prepare a series of dilutions of the fluorophore in RNA folding buffer.
-
Fluorescence Measurement:
-
To measure fluorescence enhancement, record the fluorescence of the fluorophore alone in the buffer. Then, add the folded RNA aptamer to saturate the fluorophore and record the fluorescence again. The ratio of these two values represents the fluorescence enhancement.
-
To determine the dissociation constant (Kd), titrate a fixed concentration of the fluorophore with increasing concentrations of the folded RNA aptamer. Measure the fluorescence at each concentration and fit the data to a binding curve.
-
-
Data Analysis: Plot the fluorescence intensity as a function of the RNA concentration. Fit the data to a one-site binding model to calculate the Kd.
Live-Cell Imaging with this compound-Corn
This protocol provides a general framework for visualizing aptamer-tagged RNAs in mammalian cells using the this compound-Corn system.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
Expression plasmid encoding the RNA of interest tagged with the Corn aptamer
-
Transfection reagent
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets (for this compound, excitation ~505 nm, emission ~545 nm)
Procedure:
-
Cell Seeding and Transfection:
-
Seed the mammalian cells on glass-bottom dishes at an appropriate density.
-
Transfect the cells with the Corn aptamer expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.
-
Fluorophore Loading:
-
Replace the cell culture medium with imaging medium containing the desired final concentration of this compound (e.g., 10 µM).
-
Incubate the cells for 30-60 minutes at 37°C to allow for fluorophore uptake and binding to the aptamer.
-
-
Washing: Wash the cells 2-3 times with fresh imaging medium to remove unbound this compound and reduce background fluorescence.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound.
-
For photostability experiments, acquire a time-lapse series of images under continuous illumination and measure the decay in fluorescence intensity over time.
-
Conclusion
This compound, in conjunction with the Corn aptamer, presents a robust and highly photostable platform for fluorescently labeling RNA in living cells. Its superior resistance to photobleaching makes it an excellent choice for quantitative and long-term imaging studies. While other systems like RNA Mango offer higher binding affinities, the exceptional photostability of this compound-Corn provides a distinct advantage for many applications. The choice between these powerful tools will ultimately depend on the specific requirements of the research question, including the abundance of the target RNA and the need for prolonged imaging. This guide provides the foundational data and protocols to empower researchers to make an informed decision and advance their exploration of the cellular world of RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. A dimerization-based fluorogenic dye-aptamer module for RNA imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of DFHO and mVenus Fluorescence for Cellular Imaging
In the landscape of fluorescent probes for biological imaging, researchers are presented with a diverse toolkit, each with its own set of strengths and limitations. Among these, the genetically encoded fluorescent protein mVenus and the fluorogenic RNA aptamer system, DFHO-Corn, have emerged as powerful options for visualizing cellular components and dynamics. This guide provides a detailed comparative analysis of this compound and mVenus, offering researchers, scientists, and drug development professionals the necessary data to make an informed decision for their specific experimental needs.
Quantitative Comparison of Fluorescent Properties
The selection of a fluorescent probe is often dictated by its photophysical properties. A summary of the key quantitative data for the this compound-Corn complex and mVenus is presented below. It is important to note that the direct comparison of these values should be approached with caution, as they are compiled from different studies where experimental conditions may have varied.
| Property | This compound-Corn Complex | mVenus |
| Excitation Maximum (λex) | 505 nm[1] | 515 nm |
| Emission Maximum (λem) | 545 nm[1] | 528 nm |
| Molar Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹[1] | 92,200 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.25 | 0.57 |
| Molecular Brightness (ε × Φ) | 7,250 | 52,554 |
| Photostability | Markedly enhanced photostability compared to mVenus[2][3] | Photobleaching half-life of 58 seconds at 60 µW and 12 seconds at 240 µW laser power[4] |
In-Depth Performance Analysis
This compound-Corn: A Bright and Photostable RNA Imaging System
This compound is a fluorogenic dye that exhibits a remarkable increase in fluorescence upon binding to the Corn RNA aptamer.[1] This "light-up" system offers a key advantage in that the fluorescence is only activated in the presence of the target RNA, leading to a high signal-to-background ratio.[5] One of the most significant features of the this compound-Corn complex is its exceptional photostability, which has been shown to be markedly higher than that of mVenus in direct comparisons.[2][3] This property makes it particularly well-suited for long-term imaging experiments and for tracking the dynamics of RNA molecules in living cells. The system's brightness, a product of its extinction coefficient and quantum yield, is substantial, making it a robust tool for RNA visualization.
mVenus: A Widely Used Monomeric Yellow Fluorescent Protein
mVenus is a monomeric yellow fluorescent protein derived from the jellyfish Aequorea victoria.[6] It is characterized by its high molar extinction coefficient and quantum yield, resulting in excellent molecular brightness.[4] This intrinsic brightness has made mVenus a popular choice for a wide range of applications, including protein tagging and localization studies. However, a notable limitation of mVenus is its susceptibility to photobleaching under continuous illumination, with its fluorescence intensity decaying significantly faster than the this compound-Corn complex under comparable conditions.[2][4] Researchers have developed more photostable variants of mVenus, such as mGold2s and mGold2t, which show up to a 25-fold greater photostability.[7]
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The quantum yield of a fluorescent molecule is a measure of its emission efficiency. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue-emitting samples, Fluorescein in 0.1 M NaOH for green-yellow emitting samples).
-
Absorbance Measurement: Prepare a series of dilutions for both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Measurement of Photobleaching Half-Life
Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the fluorophore. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.
Protocol:
-
Sample Preparation: Prepare samples of cells expressing the fluorescent protein or the RNA aptamer-fluorophore complex.
-
Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped with a suitable laser line or excitation light source for the fluorophore of interest.
-
Image Acquisition:
-
Define a region of interest (ROI) within a cell or a field of view containing the fluorescent molecules.
-
Acquire a time-lapse series of images with continuous illumination at a constant laser power or light intensity.
-
The acquisition parameters (e.g., laser power, exposure time, frame interval) should be kept constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The photobleaching half-life is the time at which the fluorescence intensity drops to 50%. This can be determined from the plot or by fitting the decay curve to an exponential function.
-
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound-Corn and mVenus are valuable tools for fluorescence imaging, each with distinct advantages. The this compound-Corn system excels in applications requiring high photostability and a low-background signal, making it ideal for long-term tracking of RNA dynamics. mVenus, on the other hand, offers superior intrinsic brightness, which is beneficial for detecting low-abundance proteins. The choice between these two powerful fluorescent probes will ultimately depend on the specific requirements of the research question and the experimental setup. For studies demanding extended imaging periods, the photostability of the this compound-Corn complex presents a clear advantage. Conversely, for experiments where maximizing the initial signal is paramount, the high molecular brightness of mVenus makes it a compelling choice.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corn-Based Fluorescent Light-Up Biosensors with Improved Signal-to-Background Ratio for Label-Free Detection of Long Noncoding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mVenus :: Fluorescent Protein Database [fpbase.org]
- 7. Bright and photostable yellow fluorescent proteins for extended imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Orthogonality of DFHO in Multiplex Imaging: A Comparative Guide
In the rapidly advancing field of multiplex imaging, the ability to simultaneously visualize multiple molecular targets within a single sample is paramount. This requires fluorophores with distinct spectral properties and high orthogonality to prevent signal bleed-through and ensure data accuracy. This guide provides an objective comparison of the performance of the fluorogenic dye DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) with alternative fluorophores, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and Orthogonality in Multiplex Imaging
This compound is a fluorogenic dye that exhibits a significant increase in fluorescence upon binding to a specific RNA aptamer, most notably the Corn aptamer.[1][2] This "light-up" property makes the this compound-Corn system a powerful tool for imaging RNA in living cells. In the context of multiplex imaging, orthogonality refers to the specificity of this interaction. An ideal orthogonal system is one where this compound only fluoresces in the presence of its cognate Corn aptamer and not with other RNA aptamers, and likewise, other fluorogenic dyes do not interact with the Corn aptamer. This minimizes cross-talk and ensures that the signal detected from each fluorophore accurately represents its intended target.
The primary challenge in multiplex fluorescence imaging is spectral bleed-through , where the emission of one fluorophore is detected in the filter set designated for another, leading to false positives and inaccurate colocalization analysis.[3] The unique mechanism of fluorescence activation of the this compound-Corn system provides a high degree of orthogonality, which can be leveraged to overcome this challenge, particularly in sequential imaging approaches.
Comparison of this compound with Alternative Fluorophores
The performance of this compound is best assessed by comparing its key photophysical and performance characteristics with those of established alternatives, namely fluorescent proteins and conventional fluorescent dyes.
| Feature | This compound with Corn Aptamer | Fluorescent Proteins (e.g., EGFP, mCherry) | Conventional Dyes (e.g., Alexa Fluor, Cy Dyes) |
| Excitation Max (nm) | 505[4][5] | Variable (e.g., EGFP: ~488, mCherry: ~587) | Wide range available (e.g., Alexa Fluor 488: 490, Alexa Fluor 546: 556) |
| Emission Max (nm) | 545[4][5] | Variable (e.g., EGFP: ~507, mCherry: ~610) | Wide range available (e.g., Alexa Fluor 488: 525, Alexa Fluor 546: 573) |
| Quantum Yield | 0.25[5] | Variable (e.g., EGFP: 0.60, mCherry: 0.22) | Generally high (e.g., Alexa Fluor 488: 0.92) |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | 29,000[4][6] | Variable (e.g., EGFP: 56,000, mCherry: 72,000) | Generally high (e.g., Alexa Fluor 488: 73,000) |
| Orthogonality | High, based on specific aptamer binding; enables sequential imaging with minimal cross-talk.[7][8] | Moderate to high, but spectral overlap can be significant, requiring spectral unmixing. | Moderate to high, but spectral overlap is a common issue, necessitating careful dye selection and filtering. |
| Photostability | Markedly enhanced compared to other aptamer-fluorophore complexes and the fluorescent protein mVenus.[7][9] | Variable; some are prone to photobleaching, while newer variants have improved stability.[10] | Generally high, with some families (e.g., Alexa Fluor) known for superior photostability.[11] |
| Targeting Mechanism | Genetically encoded RNA aptamer fusion. | Genetically encoded protein fusion. | Typically antibody- or chemical-based conjugation. |
| Suitability for Live-Cell Imaging | Excellent; dye is cell-permeable and has low cytotoxicity.[2] | Excellent; genetically encoded. | Can be challenging due to antibody delivery or dye toxicity. |
Experimental Protocols
Assessing Orthogonality of Fluorogenic RNA Aptamer/Dye Pairs
This protocol is adapted from the methodology used to validate the orthogonality of the seqFRIES (sequential Fluorogenic RNA Imaging-Enabled Sensor) system.[7][8]
Objective: To determine the specificity of fluorescence activation between different fluorogenic dyes and their cognate RNA aptamers.
Materials:
-
Live cells (e.g., HEK293T or E. coli)
-
Expression vectors for different RNA aptamers (e.g., Corn, Broccoli, DNB, Pepper)
-
Fluorogenic dyes (e.g., this compound, DFHBI-1T, TMR-DN, HBC620)
-
Cell culture medium or bacterial growth medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Transfection/Transformation:
-
Culture cells to the desired confluency.
-
Separately transfect (for mammalian cells) or transform (for bacteria) cells with plasmids encoding each of the RNA aptamers to be tested.
-
-
Fluorophore Incubation:
-
For each population of cells expressing a specific RNA aptamer, add one of the fluorogenic dyes at its optimal concentration (e.g., 10 µM this compound).
-
Incubate the cells for a sufficient time to allow for dye uptake and binding (e.g., 20-30 minutes).
-
-
Imaging:
-
Wash the cells with imaging buffer to remove unbound dye.
-
Acquire fluorescence images using the appropriate filter set for the added dye.
-
For a comprehensive assessment, image each aptamer-expressing cell line with each of the different dyes.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells for each condition.
-
Generate a matrix or bar chart comparing the fluorescence intensity of each aptamer/dye combination. A highly orthogonal pair will show strong fluorescence only with its cognate partner and minimal fluorescence with other combinations.
-
General Protocol for Quantifying Spectral Bleed-Through
Objective: To quantify the percentage of signal from one fluorophore that is detected in a second, non-corresponding filter channel.
Materials:
-
Samples singly labeled with each fluorophore to be tested.
-
Fluorescence microscope with filter sets for each fluorophore.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare Control Samples:
-
For a two-color experiment (e.g., green and red channels), prepare two control samples: one labeled only with the green fluorophore and one labeled only with the red fluorophore.
-
-
Image Acquisition:
-
For the "green-only" sample, acquire an image in both the green and the red channels using identical acquisition settings (e.g., exposure time, laser power).
-
For the "red-only" sample, acquire an image in both the green and the red channels using the same acquisition settings.
-
-
Quantify Bleed-Through:
-
In the "green-only" sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the green channel (I_green_in_green) and the red channel (I_green_in_red).
-
Calculate the bleed-through of the green fluorophore into the red channel as: Bleed-through (%) = (I_green_in_red / I_green_in_green) * 100
-
Repeat the process for the "red-only" sample to determine the bleed-through of the red fluorophore into the green channel.
-
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Assessing Orthogonality
Caption: Workflow for assessing the orthogonality of fluorogenic aptamer/dye pairs.
Concept of Spectral Bleed-Through
Caption: Illustration of spectral bleed-through in multiplex fluorescence imaging.
Conclusion
This compound, when paired with its cognate Corn RNA aptamer, presents a highly orthogonal system for multiplex imaging. Its key advantages lie in the specificity of fluorescence activation, which is leveraged in sequential imaging techniques like seqFRIES to virtually eliminate spectral cross-talk, and its remarkable photostability, which allows for prolonged imaging and quantitative measurements.[7][9]
While fluorescent proteins offer the convenience of being entirely genetically encoded, and conventional dyes provide a broad spectral palette and high brightness, both are susceptible to spectral bleed-through in simultaneous multiplexing experiments. The choice of fluorophore ultimately depends on the specific experimental requirements. For applications demanding high specificity and quantitative analysis in live cells, particularly when more than two or three targets are to be visualized, the sequential imaging approach enabled by the orthogonality of the this compound-Corn system offers a robust and reliable solution. For simpler multiplexing schemes or when sequential imaging is not feasible, careful selection of spectrally well-separated fluorescent proteins or conventional dyes, coupled with linear unmixing or bleed-through correction, remains a viable strategy.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microfluidics-Based Selection of Red-Fluorescent Proteins with Decreased Rates of Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 8. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of DFHO in Different Cell Lines: A Comparative Guide
It is possible that the interest in "DFHO" cytotoxicity may stem from a confusion with a similarly abbreviated compound, DFMO (α-Difluoromethylornithine) . DFMO is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine synthesis, and has been evaluated for its cytotoxic effects, particularly in cancer cell lines. This guide will proceed by presenting the available information on DFMO's cytotoxicity as a potential point of interest for researchers.
Comparative Cytotoxicity of DFMO in Neuroblastoma Cell Lines
The following table summarizes the cytotoxic effects of DFMO on various neuroblastoma cell lines, as determined by the DIMSCAN cytotoxicity assay. The data is based on a 96-hour drug exposure.
| Cell Line | IC50 (µM) | Maximum Kill (Log10) at 100 µM |
| SK-N-BE(2) | 100 | 1.0 |
| SMS-KCNR | >100 | <1.0 |
| SH-SY5Y | >100 | <1.0 |
| BE(2)-C | >100 | <1.0 |
| Other 12 Lines | >100 | <1.0 |
Data Interpretation: As a single agent, DFMO demonstrates minimal cytotoxic activity in the majority of neuroblastoma cell lines tested, with an IC50 value greater than 100 µM for most.[2] Only the SK-N-BE(2) cell line showed an IC50 at 100 µM.[2] A log kill of 1.0 represents a 90% reduction in cell viability. The limited cytotoxicity of single-agent DFMO is a consistent finding.[2] However, studies have shown that DFMO can enhance the cytotoxicity of other chemotherapeutic agents like PARP inhibitors in ovarian cancer cells.[3][4]
Experimental Protocols
A common method for evaluating cytotoxicity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., DFMO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Inhibition of the polyamine biosynthesis pathway by DFMO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethylornithine (DFMO) Enhances the Cytotoxicity of PARP Inhibition in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoromethylornithine (DFMO) Enhances the Cytotoxicity of PARP Inhibition in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of DFHO and Alexa Fluor Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent dyes is a critical consideration in biological imaging and drug development, directly impacting the quality and reliability of experimental data. Photostability, the ability of a fluorophore to resist photodegradation when exposed to light, is a key performance metric. This guide provides an objective comparison of the photostability of the novel DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) dye and the widely used Alexa Fluor family of dyes, supported by available experimental data and detailed methodologies.
Quantitative Photostability Comparison
Direct, side-by-side quantitative comparisons of the photostability of this compound and Alexa Fluor dyes under identical experimental conditions are limited in publicly available literature. However, by examining data from separate studies, a comparative understanding can be established. The following table summarizes key photostability-related parameters for this compound (in complex with the Corn RNA aptamer) and a representative long-wavelength Alexa Fluor dye, Alexa Fluor 647.
| Parameter | This compound-Corn Aptamer Complex | Alexa Fluor 647 | Data Source |
| Photobleaching Profile | Highly photostable, maintaining fluorescence during continuous imaging.[1][2] | More photostable than conventional dyes like FITC and Cy5, but will eventually photobleach under continuous illumination.[3] | [1][2][3] |
| Initial Rate of Photobleaching | Not explicitly quantified in the same manner, but qualitative data shows significantly slower decay than other fluorophores.[1] | 10.1 s⁻¹ (in 80% glycerol) | [4] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported for the this compound-Corn complex. | ~0.33 (free succinimidyl ester in PBS) |
Note: The photostability of this compound is critically dependent on its binding to the Corn RNA aptamer, which significantly enhances its fluorescence and resistance to photobleaching.[1][2] The photostability of Alexa Fluor dyes can be influenced by their local environment, including the molecule they are conjugated to and the composition of the imaging buffer.[5]
Experimental Protocols
To provide a framework for the direct and quantitative comparison of the photostability of this compound and Alexa Fluor dyes, a detailed experimental protocol is outlined below. This protocol is a composite of standard methods for assessing fluorophore photostability.[6][7]
Objective:
To quantitatively compare the photobleaching rates of the this compound-Corn aptamer complex and an Alexa Fluor dye (e.g., Alexa Fluor 647) conjugated to a biomolecule under controlled illumination.
Materials:
-
This compound dye
-
Corn RNA aptamer
-
Alexa Fluor dye-succinimidyl ester (e.g., Alexa Fluor 647 NHS ester)
-
Biomolecule for conjugation (e.g., purified antibody, streptavidin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Epifluorescence or confocal microscope with a suitable laser line for excitation and a sensitive detector (e.g., EMCCD or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
This compound-Corn Complex: Prepare a solution of the Corn RNA aptamer in PBS. Add this compound dye to the aptamer solution at a concentration sufficient to ensure saturation of the aptamer binding sites. Incubate to allow complex formation.
-
Alexa Fluor Conjugate: Conjugate the Alexa Fluor NHS ester to the chosen biomolecule according to the manufacturer's protocol. Purify the conjugate to remove any unconjugated dye.
-
Immobilization: Immobilize the this compound-Corn complex and the Alexa Fluor conjugate onto separate microscope slides. This can be achieved through non-specific adsorption or by using coated slides for specific binding.
-
-
Imaging Setup:
-
Mount the prepared slide on the microscope stage.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation laser to the appropriate wavelength for the dye being tested (e.g., ~505 nm for this compound-Corn, ~650 nm for Alexa Fluor 647).
-
Adjust the laser power to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, use the same laser power and illumination conditions for both dyes to ensure a fair comparison.
-
Set the camera acquisition parameters (exposure time, gain) to be identical for all experiments.
-
-
Photobleaching Experiment:
-
Locate a field of view with immobilized fluorescent molecules.
-
Acquire a pre-bleach image.
-
Continuously illuminate the sample with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 1-5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select regions of interest (ROIs) corresponding to individual fluorescent spots or a larger area of immobilized molecules.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity of each time point to the initial pre-bleach intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Fit the decay curve to an appropriate function (e.g., a single or double exponential decay) to determine the photobleaching rate constant or the half-life of the fluorophore.
-
Visualizing the Experimental Workflow
To illustrate the process of comparing fluorophore photostability, the following diagrams outline the key steps.
Caption: Workflow for comparing the photostability of this compound and Alexa Fluor dyes.
Caption: Data analysis pipeline for quantifying photostability from imaging data.
References
- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics study of Alexa Fluor 647 for single-molecule microscopy - American Chemical Society [acs.digitellinc.com]
- 6. Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
A Comparative Analysis of the Binding Kinetics of DFHO with Corn and Squash RNA Aptamers
For researchers and professionals in drug development and molecular diagnostics, the selection of appropriate fluorescent RNA aptamer-dye pairs is critical for the development of robust and sensitive assays. This guide provides a detailed comparison of the binding kinetics of the fluorogenic dye 3,5-difluoro-4-hydroxybenzylidene imidazolinone-oxime (DFHO) with two distinct RNA aptamers: Corn and Squash.
This document summarizes key quantitative binding data, outlines detailed experimental protocols for kinetic analysis, and visualizes the underlying principles and workflows. The information presented is intended to assist researchers in making informed decisions when selecting an aptamer system for applications such as live-cell RNA imaging, biosensor development, and high-throughput screening.
Quantitative Comparison of Binding Kinetics
The interaction between a fluorogenic dye and its cognate aptamer is characterized by the rates of association (k_on) and dissociation (k_off), and the overall binding affinity, represented by the dissociation constant (K_d). A lower K_d value signifies a stronger binding interaction.
| Parameter | Corn Aptamer | Squash Aptamer | Reference |
| Dissociation Constant (K_d) | 70 nM | 54 nM | [1][2] |
| Association Rate (k_on) | 23,000 ± 3,000 M⁻¹s⁻¹ | Not explicitly reported | [3] |
| Dissociation Rate (k_off) | 0.008 ± 0.002 s⁻¹ | Not explicitly reported | [3] |
Summary of Findings:
-
The Squash aptamer exhibits a slightly higher binding affinity for this compound (K_d = 54 nM) compared to the Corn aptamer (K_d = 70 nM)[1][2].
-
The association rate (k_on) for the Corn-DFHO interaction has been determined to be 23,000 ± 3,000 M⁻¹s⁻¹, and the dissociation rate (k_off) is 0.008 ± 0.002 s⁻¹[3].
-
While the specific association and dissociation rates for the Squash-DFHO complex are not explicitly stated in the reviewed literature, a methodology for their determination has been described[4].
Experimental Protocols
The binding kinetics of this compound with the Corn and Squash aptamers are typically determined using fluorescence-based techniques. The fundamental principle involves monitoring the increase in fluorescence intensity of this compound as it binds to the aptamer, which constrains the fluorophore's structure and enhances its quantum yield.
Protocol 1: Determination of the Dissociation Constant (K_d) by Fluorescence Titration
This method is used to determine the equilibrium dissociation constant by measuring the fluorescence enhancement of this compound upon titration with increasing concentrations of the aptamer.
Materials:
-
This compound stock solution (in DMSO)
-
Corn or Squash RNA aptamer stock solution (in RNase-free water)
-
Binding Buffer (e.g., 40 mM HEPES-KOH pH 7.5, 100 mM KCl, 0.5 mM MgCl₂)
-
Fluorometer and microplates or cuvettes
Procedure:
-
Aptamer Refolding: Dilute the RNA aptamer stock solution to the desired concentration in the binding buffer. Heat the solution to 95°C for 3 minutes and then cool to 4°C to ensure proper folding.
-
Preparation of this compound Solution: Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 200 nM).
-
Titration: Prepare a series of solutions with a constant concentration of the folded aptamer (e.g., 50 nM) and varying concentrations of this compound.
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., excitation at 505 nm and emission at 545 nm for Corn-DFHO)[5].
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a one-site saturation binding model to determine the K_d value[4].
Protocol 2: Determination of Association (k_on) and Dissociation (k_off) Rates using Stopped-Flow Spectroscopy
This technique allows for the measurement of rapid kinetic events by quickly mixing the reactants and monitoring the change in fluorescence over a short timescale.
Materials:
-
This compound stock solution
-
Corn or Squash RNA aptamer stock solution
-
Binding Buffer
-
Stopped-flow fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of the folded RNA aptamer and this compound in separate syringes in the binding buffer.
-
Stopped-Flow Measurement:
-
Association (k_on): Rapidly mix a solution of the aptamer (e.g., 50 nM) with solutions of varying this compound concentrations. Monitor the increase in fluorescence intensity over time. The observed rate constant (k_obs) is obtained by fitting the kinetic traces to a mono-exponential curve. The k_on is then determined from the slope of the plot of k_obs versus this compound concentration[4].
-
Dissociation (k_off): Pre-form the aptamer-DFHO complex. Rapidly mix this solution with a large excess of a non-fluorescent competitor or a solution that destabilizes the complex (e.g., high salt concentration) to prevent re-binding. Monitor the decrease in fluorescence intensity over time. The decay curve is fitted to a mono-exponential decay function to determine the k_off.
-
Signaling Pathway and Experimental Workflow
The fluorescence of this compound is significantly enhanced upon binding to the Corn or Squash aptamer. This "light-up" phenomenon is due to the aptamer's three-dimensional structure, which restricts the rotational freedom of the this compound molecule, thereby increasing its fluorescence quantum yield.
The experimental workflow for determining the binding kinetics typically involves the preparation of reagents, the binding reaction, and subsequent data acquisition and analysis.
References
- 1. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of DFHO with Other RNA Aptamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) with various RNA aptamers. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for RNA imaging and detection.
Introduction to this compound and Fluorogenic RNA Aptamers
Fluorogenic RNA aptamers are short, single-stranded RNA molecules that bind to specific, otherwise non-fluorescent small molecules (fluorophores) and cause them to fluoresce. This technology has become a powerful tool for visualizing RNA localization, tracking transcription dynamics, and developing biosensors. This compound is a synthetic fluorophore designed as an analog of the chromophore found in red fluorescent proteins. It is the cognate ligand for the Corn and Squash RNA aptamers, with which it forms bright, photostable fluorescent complexes.[1][2] The specificity of the interaction between a fluorophore and its aptamer is critical for multiplexed imaging and the development of highly specific biosensors. This guide focuses on the cross-reactivity of this compound with other commonly used RNA aptamers, including Spinach, Broccoli, and Mango.
Quantitative Comparison of this compound Cross-Reactivity
The following tables summarize the binding affinities and fluorescence enhancement of this compound with its cognate and non-cognate RNA aptamers.
Table 1: Binding Affinity (Kd) of this compound with Various RNA Aptamers
| RNA Aptamer | Cognate Fluorophore | This compound Binding Affinity (Kd) | Reference(s) |
| Corn | This compound | 70 nM | [1][2] |
| Squash | This compound, DFHBI-1T | 54 nM | [1][2] |
| Spinach | DFHBI | Significantly weaker than DFHBI; Spinach-DFHBI is ~20-fold brighter than Spinach-DFHO. | [3][4] |
| Broccoli | DFHBI-1T | Binds and activates this compound fluorescence, but quantitative Kd not readily available. "Orange Broccoli" and "Red Broccoli" were specifically selected to bind this compound. | [2][5] |
| Mango | TO1-Biotin | No detectable binding or fluorescence enhancement with the analogous fluorophore DFHBI, suggesting low cross-reactivity with this compound. | [6] |
Table 2: Fluorescence Activation of this compound by Various RNA Aptamers
| RNA Aptamer | Fluorescence Enhancement with this compound | Notes | Reference(s) |
| Corn | >1000-fold | Exhibits high photostability. | [3] |
| Squash | Strong activation | - | [7] |
| Spinach | Low | Spinach-DFHBI is nearly 20-fold brighter than Spinach-DFHO. | [3][4] |
| Broccoli (parental) | Significant red fluorescence | - | [5] |
| Orange/Red Broccoli | Binds and activates this compound | These variants were specifically evolved from Broccoli to bind this compound. | [2][5] |
| Mango | Negligible | Does not detectably bind or enhance the fluorescence of the similar fluorophore DFHBI. | [6] |
Orthogonality of the Corn/DFHO System
The Corn/DFHO pair demonstrates a high degree of orthogonality, meaning it shows minimal cross-reactation with other aptamer-fluorophore pairs. Experimental evidence indicates that the fluorescence signal of Corn/DFHO is 10 to 600 times higher than with other tested non-cognate RNA aptamers.[8] Interestingly, in a mixture of different aptamers, the fluorescence signal of Corn/DFHO can be enhanced by approximately 30%.[8]
The structural basis for the orthogonality between the Corn/DFHO and Spinach/DFHBI pairs has been elucidated. The oxime substituent on this compound creates a steric clash within the binding pocket of the Spinach aptamer, leading to poor binding and low fluorescence. Conversely, the smaller size of DFHBI results in the loss of two hydrogen bonds within the Corn aptamer's binding pocket, leading to insufficient constraint and minimal fluorescence.[3][4]
Experimental Protocols
In Vitro Transcription of RNA Aptamers
This protocol describes the synthesis of RNA aptamers from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing the T7 promoter and the aptamer sequence
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs)
-
Transcription buffer (10x)
-
Inorganic pyrophosphatase
-
Nuclease-free water
-
Urea (B33335) gel loading buffer
Procedure:
-
Assemble the transcription reaction at room temperature in a 1.5 mL microcentrifuge tube:
-
10 µL of 10x transcription buffer
-
20 µL of 10 mM rNTPs
-
1-64 µL of DNA template (1 µg total)
-
2 µL of inorganic pyrophosphatase
-
Nuclease-free water to a final volume of 98 µL
-
-
Add 2 µL of T7 RNA polymerase to the reaction mixture.
-
Incubate the reaction at 37 °C for 4 hours.
-
Quench the reaction by adding an equal volume of 2x urea gel loading buffer.
-
The transcribed RNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).
Cross-Reactivity Fluorescence Assay
This protocol outlines a method to measure the fluorescence enhancement of a fluorophore upon binding to cognate and non-cognate RNA aptamers.
Materials:
-
Purified RNA aptamers (e.g., Corn, Spinach, Broccoli, Mango)
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 40 mM Tris pH 7.6, 100 mM KCl, 5 mM MgCl₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
RNA Renaturation:
-
Dilute the purified RNA aptamers to the desired concentration in the binding buffer.
-
Heat the RNA solutions to 95°C for 3 minutes.
-
Allow the RNA to cool slowly to room temperature to ensure proper folding.
-
-
Fluorescence Measurement:
-
In a 96-well plate, add the renatured RNA aptamers to individual wells. Include a well with only the binding buffer as a negative control.
-
Add this compound to each well to a final concentration of 1-10 µM.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the this compound complex (e.g., excitation ~505 nm, emission ~545 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of this compound in the binding buffer alone from all readings.
-
Calculate the fold-change in fluorescence for each aptamer by dividing the fluorescence intensity in the presence of the aptamer by the background fluorescence of this compound.
-
Compare the fluorescence enhancement of this compound with its cognate aptamer (Corn) to that with non-cognate aptamers.
-
Visualizations
Caption: Principle of fluorogenic RNA aptamers.
Caption: Orthogonality of Corn/DFHO vs. Spinach/DFHO.
Caption: Experimental workflow for cross-reactivity testing.
Conclusion
The this compound fluorophore, in complex with its cognate RNA aptamers Corn and Squash, provides a highly specific and photostable system for RNA imaging. The available data demonstrates minimal cross-reactivity with the Spinach and Mango aptamers, making the Corn/DFHO pair an excellent choice for multiplexed experiments where high orthogonality is required. While the parental Broccoli aptamer shows some affinity for this compound, specially evolved variants ("Orange Broccoli" and "Red Broccoli") are required for optimal binding and fluorescence. Researchers should consider these cross-reactivity profiles when designing experiments to ensure the specificity and accuracy of their results.
References
- 1. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of DFHO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing 3,5-Difluoro-4-Hydroxybenzylidene-Imidazolione-2-Oxime (DFHO), a fluorogenic dye integral to RNA imaging, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. While this compound is noted for its low toxicity and is generally considered non-hazardous, responsible chemical handling and disposal are critical to mitigate any potential risks and ensure environmental stewardship.[1][2] This guide provides a procedural framework for the proper disposal of this compound, aligned with standard laboratory safety practices.
I. Understanding this compound: Properties and Handling
This compound is a non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers.[1][2] It is typically supplied as a lyophilized powder and reconstituted in solvents such as Dimethyl Sulfoxide (DMSO) or aqueous solutions.[1] Although considered non-hazardous, it is prudent to handle this compound with the standard care applied to all laboratory chemicals.[1]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [2][3] |
| Molecular Weight | 281.2 g/mol | [2][3] |
| Appearance | Lyophilized dye | [2] |
| Storage | -20°C in the dark | [2] |
| Known Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents (based on similar compounds) | [4] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and its solutions. This procedure is based on general best practices for laboratory chemical waste management.
Experimental Protocol: this compound Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as contaminated filter paper, weighing boats, or pipette tips, in a designated, clearly labeled hazardous waste container. While this compound itself is not classified as hazardous, the solvents it is mixed with may be.
-
Liquid Waste:
-
Aqueous Solutions: Neutralize aqueous solutions of this compound to a pH between 6.0 and 8.0. Following neutralization, these solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
DMSO Solutions: Solutions of this compound in DMSO should be collected in a designated, sealed, and properly labeled waste container for halogenated organic solvents. Do not dispose of DMSO solutions down the drain.
-
-
-
Container Management:
-
Use containers that are compatible with the chemical waste they are holding.
-
Ensure all waste containers are securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name (3,5-Difluoro-4-Hydroxybenzylidene-Imidazolione-2-Oxime), the solvent used (e.g., DMSO, water), and the approximate concentration.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.
-
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific chemical hygiene plan and local regulations for complete compliance.
References
Essential Safety and Operational Guide for Handling DFHO
Prudent Handling of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) in a Laboratory Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound). While this compound, a non-fluorescent dye used for RNA imaging in living cells, is generally considered to have negligible toxicity and is classified as non-hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This document outlines personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
Even when working with non-hazardous chemicals, a baseline of personal protective equipment is a cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Operations (e.g., weighing, preparing solutions) | Safety glasses with side shields | Laboratory coat, Nitrile gloves | Not generally required |
| Activities with a Higher Risk of Splashing (e.g., transferring large volumes) | Chemical splash goggles | Laboratory coat, Nitrile gloves | Not generally required |
| Generating Aerosols (e.g., sonicating solutions) | Safety glasses with side shields | Laboratory coat, Nitrile gloves | Recommended to be performed in a fume hood or biological safety cabinet |
Experimental Protocol: Preparation of this compound Stock Solution and Use in Live-Cell Imaging
This protocol provides a general methodology for the solubilization of lyophilized this compound and its application in cellular imaging experiments.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desired experimental buffer (e.g., cell culture medium)
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Reconstitution of this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a stock solution of 10 mM.
-
Vortex the vial thoroughly to ensure complete dissolution of the this compound.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM this compound stock solution in the desired experimental buffer to the final working concentration. For live-cell imaging of HEK293T cells, a typical concentration is 10 µM.
-
-
Cell Staining and Imaging:
-
Add the this compound working solution to the cells expressing the Corn™ RNA tag.
-
Incubate the cells under appropriate conditions to allow for this compound uptake and binding to the RNA aptamer.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., YFP for this compound fluorescence and DAPI for nuclear staining).
-
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound and associated materials minimizes waste and prevents contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound at -20°C in a desiccated environment.
-
Once reconstituted in DMSO, the stock solution should also be stored at -20°C.
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle this compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood or biological safety cabinet.
-
Avoid inhalation of any dust from the lyophilized powder.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[1]
Disposal:
-
This compound Solutions: Since this compound is considered non-hazardous, small quantities of dilute aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[2][3][4][5]
-
Contaminated Materials: Dispose of contaminated consumables such as pipette tips, gloves, and paper towels in the regular laboratory waste, unless they are contaminated with biohazardous materials, in which case they should be disposed of in the biohazardous waste stream.[6]
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone) and allow them to air dry before disposing of them in the regular trash.[3][6]
Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
